4-Bromo-n-methylbenzamide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCFWNVWQTYPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950142 | |
| Record name | 4-Bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27466-83-7 | |
| Record name | Benzamide, 4-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027466837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-methylbenzamide
This technical guide provides a comprehensive overview of the primary synthesis methods for 4-bromo-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a visual representation of a common synthetic workflow.
Core Synthesis Strategies
The synthesis of this compound is typically achieved through two main pathways: the acylation of methylamine (B109427) with a 4-bromobenzoyl derivative or the coupling of 4-bromobenzoic acid with methylamine. Each method offers distinct advantages in terms of yield, reaction conditions, and reagent availability.
Quantitative Data Summary
The following table summarizes the quantitative data for the most common synthesis methods, allowing for a clear comparison of their efficiency.
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 4-Bromobenzoyl chloride, Methylamine | Triethylamine (B128534) | Dichloromethane (B109758) (DCM) | 1 hour | Room Temperature | 98%[1] |
| 4-Bromo-2-fluorobenzoic acid, Methylamine | EDCI, HOBt, DIPEA | N,N-Dimethylformamide (DMF) | 16 hours | Room Temperature | 74%[2][3] |
| 4-Bromobenzoic acid, Methylamine | Coupling Agents (e.g., HATU, T3P®) | Various aprotic solvents | 2-12 hours | 0 °C to Room Temp. | 85-95% (Typical)[4] |
Experimental Protocols
Method 1: From 4-Bromobenzoyl Chloride
This method represents a highly efficient and rapid synthesis of this compound via nucleophilic acyl substitution.
Experimental Protocol:
-
Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (DCM, 100 mL) in a round-bottomed flask.
-
To this solution, add triethylamine (TEA, 7.0 mL, 50.2 mmol).
-
Slowly add a 2.0 N solution of methylamine in tetrahydrofuran (B95107) (THF, 20 mL) dropwise to the stirred mixture.
-
Allow the reaction mixture to stir for 1 hour at room temperature.
-
Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).
-
Extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the white solid product, N-methyl-4-bromobenzamide.[1]
Expected Yield: 4.8 g (98%)[1]
Method 2: From 4-Bromobenzoic Acid using Coupling Agents
This protocol describes the formation of the amide bond from the corresponding carboxylic acid using a coupling agent. The following is a general procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt).
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add methylamine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDCI (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromobenzoyl chloride, which is a high-yielding and common laboratory procedure.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 4-Bromo-N-methylbenzamide (CAS: 27466-83-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N-methylbenzamide, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications in research and development, particularly within the pharmaceutical industry.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing a foundational understanding of the compound's characteristics.
Physicochemical Properties
Quantitative data for this compound are presented in the following table for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 27466-83-7 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Melting Point | 173-174 °C | [2] |
| Boiling Point | 329.8 ± 25.0 °C (Predicted) | [2][3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Solubility | Data not available | |
| Appearance | Solid |
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR (CDCl₃, 299.954 MHz) | δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, NH), 3.00 (d, 3H, CH₃) | [2] |
| Mass Spectrum (m/z) | 215 [M+H]⁺ | [2] |
| IR Spectroscopy | Characteristic peaks for aromatic C-H, C=C, and amide C=O and N-H bonds are expected. | [4][5] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with methylamine (B109427).[2] This reaction is a standard nucleophilic acyl substitution.
Synthesis Workflow
The logical flow of the synthesis process is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound[2]
-
Reaction Setup : Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (B109758) (DCM, 100 mL) in a suitable reaction flask.
-
Base Addition : Add triethylamine (7.0 mL, 50.2 mmol) to the solution.
-
Nucleophile Addition : Slowly add a 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture.
-
Reaction : Stir the mixture for 1 hour at room temperature.
-
Quenching : Quench the reaction by adding 50 mL of 2.0 N hydrochloric acid.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Drying and Concentration : Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Purification : The resulting white solid, this compound, can be further purified by recrystallization if necessary. The reported yield is approximately 98% (4.8 g).[2]
Spectroscopic Analysis Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound are provided below. These are generalized protocols based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Instrumentation : A standard NMR spectrometer (e.g., 300-500 MHz).
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry vial.[6]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the desired spectra (e.g., ¹H, ¹³C). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum and identify the multiplicities.
Infrared (IR) Spectroscopy
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition :
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Data Analysis :
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretch of the amide, and aromatic C-H and C=C stretches.[4][5]
Mass Spectrometry (MS)
Instrumentation : A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[7]
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent for infusion or injection into the mass spectrometer.[7] The solvent should be compatible with the ionization source.
-
If necessary, filter the sample to remove any particulate matter.[7]
Data Acquisition :
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular weight of the compound.
Data Analysis :
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of this compound.
-
Analyze the isotopic pattern, which should be characteristic for a compound containing one bromine atom.
Potential Applications in Drug Discovery and Development
While direct biological activity data for this compound is not widely published, its structural motifs are present in various biologically active compounds. Benzamide-containing molecules have a broad range of therapeutic applications. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are pivotal in the synthesis of complex pharmaceutical compounds.
A structurally related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer.[8] This highlights the potential of the this compound scaffold as a building block for the development of novel therapeutics. The predicted biological activities of similar sulfonamide-containing benzamides include the inhibition of metalloenzymes, suggesting that this class of compounds warrants further investigation.[9]
Caption: Logical relationship in a drug discovery context.
This technical guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, providing essential data and protocols for the effective utilization of this compound.
References
- 1. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98% | 27466-83-7 [chemicalbook.com]
- 3. This compound | CAS#:27466-83-7 | Chemsrc [chemsrc.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
physical and chemical properties of 4-Bromo-n-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-n-methylbenzamide. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.
Core Physical and Chemical Properties
This compound is a halogenated aromatic amide. Its core properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Melting Point | 173-174 °C |
| Boiling Point | 329.8 ± 25.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Appearance | White solid |
| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate. Quantitative solubility data in various organic solvents is not extensively available in published literature. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.62 | Doublet | 2H | Ar-H |
| Aromatic Protons | 7.55 | Doublet | 2H | Ar-H |
| Amide Proton | 6.24 (broad singlet) | Singlet | 1H | -NH |
| Methyl Protons | 2.92 | Doublet | 3H | -CH₃ |
| ¹³C NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 167.3 | C=O |
| Aromatic Carbon | 133.4 | Quaternary aromatic carbon attached to amide |
| Aromatic Carbon | 131.8 | Aromatic C-H |
| Aromatic Carbon | 128.5 | Aromatic C-H |
| Aromatic Carbon | 126.1 | Quaternary aromatic carbon attached to Br |
| Methyl Carbon | 26.9 | -CH₃ |
Mass Spectrometry
| Technique | Result (m/z) | Interpretation |
| Electron Ionization (EI) | 215 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound.[1]
Objective: To synthesize this compound from 4-bromobenzoyl chloride and methylamine (B109427).
Materials:
-
4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)
-
Dichloromethane (DCM, 100 mL)
-
Triethylamine (B128534) (TEA, 7.0 mL, 50.2 mmol)
-
Methylamine solution (2.0 N in THF, 20 mL)
-
Hydrochloric acid (2.0 N, 50 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a round-bottom flask.
-
Add triethylamine (7.0 mL, 50.2 mmol) to the solution.
-
Slowly add the methylamine solution (20 mL, 2.0 N in THF) dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting white solid is this compound (expected yield: ~4.8 g, 98%).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-Bromo-N-methylbenzamide
This technical guide provides a comprehensive overview of 4-Bromo-N-methylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and a workflow visualization.
Core Compound Properties
This compound is a chemical compound with the CAS number 27466-83-7.[1][2][3] It is also known by synonyms such as N-Methyl 4-bromobenzamide (B181206) and p-Bromo-N-methylbenzamide.[1][4] This compound is often utilized in proteomics research applications.[3]
| Property | Value | References |
| Molecular Formula | C8H8BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| CAS Number | 27466-83-7 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CNC(=O)C1=CC=C(C=C1)Br | [1] |
| Physical Form | Solid |
Experimental Protocols
Synthesis of this compound from 4-Bromobenzoyl Chloride
This protocol details a common method for the synthesis of this compound.[2]
Materials:
-
4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)
-
Dichloromethane (B109758) (DCM, 100 mL)
-
Triethylamine (B128534) (TEA, 7.0 mL, 50.2 mmol)
-
Methylamine (B109427) solution in THF (2.0 N, 20 mL)
-
Hydrochloric acid (2.0 N, 50 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a round-bottom flask.[2]
-
Add triethylamine (7.0 mL, 50.2 mmol) to the solution.[2]
-
Slowly add the 2.0 N THF solution of methylamine (20 mL) dropwise to the stirring mixture.[2]
-
Stir the reaction mixture for 1 hour at room temperature.[2]
-
Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).[2]
-
Extract the mixture with dichloromethane (2 x 100 mL) using a separatory funnel.[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent by concentration under reduced pressure to yield the final product.[2]
This procedure is reported to yield N-methyl-4-bromobenzamide as a white solid with a high yield (98%).[2]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-N-methylbenzamide. As specific quantitative solubility data for this compound is not extensively available in published literature, this document focuses on the foundational principles governing its solubility and provides detailed, standardized experimental protocols for its determination. This allows researchers to generate reliable and reproducible solubility data for their specific applications.
Theoretical Framework for Solubility
The solubility of a solid organic compound like this compound is primarily governed by the principle of "like dissolves like." This principle states that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound, which includes a brominated benzene (B151609) ring and an N-methylamide functional group, indicates a degree of polarity. The amide group, in particular, can participate in hydrogen bonding, which can significantly influence its interaction with protic and aprotic polar solvents.
Key factors influencing the solubility of this compound include:
-
Solute-Solvent Interactions: The solubility is dependent on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.
-
Solvent Polarity: To establish a comprehensive solubility profile, it is essential to test a range of solvents with varying polarities.
Based on its structure, the following solubility profile can be predicted:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the ability of these solvents to effectively solvate the polar amide group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, as these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide functional group. A related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is noted to be slightly soluble in Chloroform and Methanol.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the significant polarity of the amide group and the overall molecular structure.
-
Aqueous Solubility: Limited solubility in water is expected due to the hydrophobic nature of the brominated benzene ring.
Data Presentation: A Template for Experimental Results
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Ethyl Acetate | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dimethylformamide (DMF) | 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, concentrated H2SO4, organic solvents)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[2]
-
Add 0.75 mL of the selected solvent in small portions.[2]
-
After each addition, shake the test tube vigorously for 60 seconds.[2][3]
-
Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[3]
-
For aqueous solutions, the pH can be tested with litmus (B1172312) paper to identify acidic or basic properties.[4][5]
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected solvents
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vortex mixer
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the solution is saturated.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and attach a syringe filter. Filter the solution into a pre-weighed evaporation dish to remove any undissolved solid. Record the exact volume of the filtered solution.
-
Solvent Evaporation and Mass Determination: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the dried solute on an analytical balance.
-
Calculation of Solubility: Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved this compound. Calculate the solubility in g/100 mL or other desired units.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on the desired application, leveraging the principles of solubility.
Caption: Workflow for Solvent Selection.
References
An In-depth Technical Guide on 4-Bromo-N-methylbenzamide: Structural Analogs and Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-methylbenzamide and its structural analogs and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action in the context of cancer research. The benzamide (B126) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological properties. This document consolidates key quantitative data on the anti-proliferative activities of these compounds, details relevant experimental protocols, and visualizes the underlying signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
The N-substituted benzamide core is a prominent feature in a multitude of biologically active compounds. The presence of a bromine atom at the 4-position of the benzoyl group can significantly influence the physicochemical properties, metabolic stability, and target-binding interactions of these molecules. This guide explores the structure-activity relationships (SAR) of this compound analogs, their synthesis, and their potential as anticancer agents through the modulation of key cellular signaling pathways.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs is typically achieved through standard amide bond formation reactions. A general and efficient method involves the reaction of a substituted benzoyl chloride with an appropriate amine.
General Synthesis of N-Substituted Benzamides
A common synthetic route involves the acylation of an amine with a benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of N-(4-bromophenyl)-4-hydroxybenzamide
-
A mixture of 4-hydroxybenzoic acid (1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2 hours.
-
The reaction mixture is evaporated, and the residue is dissolved in toluene. The resulting solution is then evaporated to yield the acid chloride.
-
The crude acid chloride is immediately dissolved in anhydrous dichloromethane (B109758) (CH2Cl2) and cooled to 0°C.
-
The desired amine (in this case, 4-bromoaniline) (1.1 equivalents) is added dropwise to the stirred solution of the acid chloride.
-
The reaction mixture is stirred at room temperature for 8 hours.
-
The solvent is removed under reduced pressure, and the crude product is extracted with ethyl acetate (B1210297) (EtOAc).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated in vacuo.
-
The final product is purified by column chromatography on silica (B1680970) gel.[1]
General Synthesis Workflow
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Bromo-N-methylbenzamide (CAS No: 27466-83-7), a compound utilized in various research and development applications. Due to the limited availability of exhaustive toxicological data, a cautious and proactive approach to safety is paramount. This guide synthesizes available safety information to promote a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets, the compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to note that to the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | Solid |
| CAS Number | 27466-83-7 |
Note: Data on properties such as boiling point, melting point, and flash point are not consistently available across safety data sheets.
Exposure Controls and Personal Protection
To minimize exposure and ensure personnel safety, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use. |
| Body Protection | A laboratory coat that fastens securely. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Safe Handling and Storage
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store locked up.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following procedures should be followed:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled compound.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Waste Disposal
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Collection: Collect all contaminated materials (e.g., used gloves, weighing paper, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications provided in safety data sheets are typically derived from data on structurally similar compounds or from computational toxicology models. Researchers should perform their own risk assessments prior to use.
Visualizing Safety Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency response workflows.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal, including emergency contingencies.
Caption: A flowchart detailing the appropriate first aid response for different routes of exposure to this compound.
References
Technical Guide: 4-Bromo-N-methylbenzamide in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-N-methylbenzamide (CAS No. 27466-83-7), a key chemical intermediate used in organic synthesis and drug discovery. This document outlines its chemical and physical properties, commercial availability, key experimental protocols, and its application as a versatile building block in the synthesis of more complex molecules.
Chemical Identity and Properties
This compound is a substituted aromatic amide that serves as a valuable precursor in various synthetic applications. Its structure, featuring a bromine atom at the para-position of the benzene (B151609) ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 27466-83-7 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 173-174 °C | [3] |
| Boiling Point | 329.8 °C (Predicted) | [4] |
| Density | ~1.5 g/cm³ (Predicted) | [4] |
| Appearance | White to off-white solid | [1][3] |
| Solubility | Data not available |
Table 2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Source(s) |
| H302 | Harmful if swallowed | [1] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Note: This safety information is not exhaustive. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.
Commercial Suppliers
This compound is available from various chemical suppliers catering to research and development needs. Purity levels, typically ≥98%, should be confirmed by lot-specific Certificates of Analysis (CoA). It is important to note that some suppliers, such as Sigma-Aldrich for their "AldrichCPR" grade, provide this compound as part of a collection for early discovery researchers and do not collect analytical data, placing the responsibility of purity confirmation on the buyer.[1]
Table 3: Prominent Commercial Suppliers
| Supplier | Grade | Notes |
| Sigma-Aldrich (Merck) | AldrichCPR | Sold "as-is" without analytical data.[1] |
| Santa Cruz Biotechnology | Research Grade | Available for research use. |
| ChemicalBook | Multiple Listings | Platform lists various suppliers with purities often cited as 98%.[3] |
| Chemsrc | Multiple Listings | Provides aggregated supplier information and some physical property data.[4] |
Key Experimental Protocols
This compound is primarily used as an intermediate. Below are detailed protocols for its synthesis and a representative application in a palladium-catalyzed cross-coupling reaction.
Synthesis of this compound
This protocol describes the synthesis via the acylation of methylamine (B109427) with 4-bromobenzoyl chloride.[3]
Materials:
-
4-bromobenzoyl chloride (5.0 g, 22.8 mmol)
-
Dichloromethane (B109758) (DCM) (100 mL)
-
Triethylamine (B128534) (TEA) (7.0 mL, 50.2 mmol)
-
Methylamine solution in THF (2.0 N, 20 mL)
-
Hydrochloric acid (2.0 N, 50 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromobenzoyl chloride (5.0 g) in dichloromethane (100 mL) in a suitable reaction flask.
-
Add triethylamine (7.0 mL) to the solution.
-
Slowly add the 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the product. Expected Yield: ~4.8 g (98%) of a white solid.[3]
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling
As an aryl bromide, this compound is an excellent substrate for Suzuki-Miyaura coupling to form C-C bonds. This is a foundational reaction in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The following is a general, representative protocol.
Materials:
-
This compound (1.0 mmol)
-
Aryl boronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the aryl boronic acid (1.1 mmol), the base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst and ligand.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system (e.g., 10 mL of a Toluene/Water 4:1 mixture).
-
Heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Role in Drug Discovery and Development
Aryl amides are prevalent structures in medicinal chemistry. The utility of this compound lies in its function as a versatile building block. The bromine atom provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the N-methylbenzamide core can serve as a key pharmacophore for biological targets.
For example, substituted benzamides are core components of inhibitors targeting enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair and have become important targets in oncology.[5][6][7] While direct use of this specific compound in a marketed drug is not prominent, its structure represents a key starting point for the synthesis of libraries of compounds for screening and lead optimization. The ability to easily modify the aryl ring via Suzuki, Buchwald-Hartwig, and other coupling reactions allows for the rapid exploration of the chemical space around the benzamide (B126) scaffold.
Caption: Logical flow of using this compound in drug discovery.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98% | 27466-83-7 [chemicalbook.com]
- 4. This compound | CAS#:27466-83-7 | Chemsrc [chemsrc.com]
- 5. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Bromo-N-methylbenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current research on 4-Bromo-N-methylbenzamide, a versatile benzamide (B126) derivative. The document covers its chemical and physical properties, detailed synthetic protocols, and known spectroscopic data. While direct biological activity data for this compound is not extensively available in the public domain, this review explores its significance as a chemical intermediate, particularly in the context of drug discovery, drawing parallels with structurally similar and more extensively studied compounds.
Physicochemical and Spectroscopic Data
This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources. This information is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [2][3] |
| Molecular Weight | 214.06 g/mol | [2][3] |
| CAS Number | 27466-83-7 | [2][3] |
| Density | 1.5±0.1 g/cm³ | [2] |
| Boiling Point | 329.8±25.0 °C at 760 mmHg | [2] |
| Flash Point | 153.3±23.2 °C | [2] |
| Form | Solid | [1] |
Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The following table summarizes the key spectral data available.
| Spectroscopic Data | Details | Source |
| ¹H NMR (299.954 MHz, CDCl₃) | δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, br), 3.00 (d, 3H) | [4] |
| Mass Spectrum (m/z) | 215 [M+H]⁺ | [4] |
| Available Spectra | ¹³C NMR, GC-MS, Vapor Phase IR | [3][5] |
Synthesis of this compound
The most commonly reported synthesis of this compound involves the acylation of methylamine (B109427) with 4-bromobenzoyl chloride. This method is efficient and proceeds with a high yield.
General Synthetic Protocol from 4-Bromobenzoyl Chloride
A general and high-yielding procedure for the synthesis of this compound is the reaction of 4-bromobenzoyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Experimental Protocol:
-
Dissolution: 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) is dissolved in dichloromethane (B109758) (DCM, 100 mL).
-
Base Addition: Triethylamine (TEA, 7.0 mL, 50.2 mmol) is added to the solution.
-
Amine Addition: A 2.0 N solution of methylamine in tetrahydrofuran (B95107) (THF, 20 mL) is added slowly and dropwise with stirring.
-
Reaction: The reaction mixture is stirred for 1 hour at room temperature.
-
Quenching: The reaction is quenched by the addition of 2.0 N hydrochloric acid (50 mL).
-
Extraction: The mixture is extracted with dichloromethane (2 x 100 mL).
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Product: The resulting white solid is N-methyl-4-bromobenzamide (4.8 g, 98% yield).[4]
The following diagram illustrates the workflow for this synthetic procedure.
Potential Applications in Drug Discovery
While direct biological activity data for this compound is sparse, its structural motifs are present in many biologically active compounds. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[6] The bromo-substituent on the aromatic ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), which are instrumental in exploring structure-activity relationships (SAR) in drug discovery programs.[7]
A structurally related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist.[8][9] This suggests a potential role for this compound and its derivatives as building blocks for the synthesis of other targeted therapies.
The diagram below illustrates a conceptual pathway for the diversification of the this compound scaffold in a drug discovery context.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10] Standard laboratory personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a chemical fume hood.[2] The compound should be stored in a closed vessel away from heat, flames, and oxidizing agents.[2]
Conclusion
This compound is a readily synthesized compound with well-defined physicochemical and spectroscopic properties. While its direct biological applications are not yet fully explored, its value as a synthetic intermediate in medicinal chemistry is significant. The presence of a reactive bromine atom allows for extensive chemical modifications, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted to unlock its full potential in drug discovery.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS#:27466-83-7 | Chemsrc [chemsrc.com]
- 3. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98% | 27466-83-7 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 10. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-N-methylbenzamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-N-methylbenzamide, a key intermediate in pharmaceutical and materials science research. The protocol details the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and methylamine (B109427).[1][2] This application note includes a step-by-step experimental procedure, detailed data presentation, safety precautions, and visual diagrams of the reaction workflow and mechanism to ensure reproducibility for researchers in drug development and chemical synthesis.
Introduction
This compound is a substituted amide of significant interest in organic synthesis. It serves as a versatile building block for the creation of more complex molecules in medicinal chemistry and agrochemical research. The synthesis route described herein is a robust and high-yielding procedure involving the reaction of a commercially available acid chloride, 4-bromobenzoyl chloride, with methylamine.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.[2][4] The use of triethylamine (B128534) as a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]
Reaction Scheme
The overall reaction is as follows:
Scheme 1: Synthesis of this compound from 4-bromobenzoyl chloride and methylamine.
Reagent and Product Data
A summary of the physical and chemical properties of the key reagents and the final product is provided below.
Table 1: Properties of Reactants and Product
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46[6] | White to off-white crystals | 36-39 | 586-75-4 |
| Methylamine (2.0 M in THF) | CH₅N | 31.06 | Colorless gas/solution | -93 | 74-89-5[3] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid | -115 | 121-44-8 |
| This compound | C₈H₈BrNO | 214.06[7] | White solid[3] | 133-134 (similar compound)[8] | 27466-83-7[3][7] |
Experimental Protocol
This protocol is adapted from a standard laboratory procedure for the amidation of an acyl chloride.[3]
4.1 Materials and Equipment
-
4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)
-
Methylamine solution (2.0 M in THF, 20 mL, 40.0 mmol)
-
Triethylamine (TEA) (7.0 mL, 50.2 mmol)
-
Dichloromethane (B109758) (DCM) (100 mL for reaction, 200 mL for extraction)
-
Hydrochloric acid (2.0 N HCl, 50 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
4.2 Synthesis Procedure
-
Reaction Setup: Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: To the stirred solution, add triethylamine (7.0 mL, 50.2 mmol).
-
Nucleophile Addition: Slowly add the 2.0 M solution of methylamine in THF (20 mL) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture for 1 hour at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After 1 hour, quench the reaction by adding 2.0 N hydrochloric acid (50 mL) to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing and Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting white solid is the desired product, this compound.
4.3 Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Results and Characterization
The protocol provides a high yield of the desired product.
Table 2: Summary of Reaction Results
| Parameter | Value | Reference |
| Starting Material Mass | 5.0 g | [3] |
| Product Mass | 4.8 g | [3] |
| Yield | 98% | [3] |
| Purity | >98% (typically) | |
| Reaction Time | 1 hour | [3] |
| Reaction Temperature | Room Temperature | [3] |
Table 3: Characterization Data for this compound
| Analysis | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, br), 3.00 (d, 3H) | [3] |
| Mass Spectrum (m/z) | 214/216 (M, M+2) | [3] |
5.1 Reaction Mechanism
The synthesis proceeds through a nucleophilic acyl substitution, specifically an addition-elimination pathway.
Caption: The addition-elimination mechanism for the formation of the amide.
Safety and Handling
-
4-Bromobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine is a flammable and toxic gas. The THF solution is also flammable.
-
Dichloromethane is a suspected carcinogen.
-
Triethylamine has a strong, unpleasant odor and is flammable.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound from 4-bromobenzoyl chloride and methylamine. The procedure is straightforward, rapid, and utilizes common laboratory reagents and equipment, making it highly accessible for researchers in organic and medicinal chemistry. The provided data and visualizations serve as a clear guide for successful and reproducible synthesis.
References
- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 2. brainly.com [brainly.com]
- 3. This compound 98% | 27466-83-7 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Note: Analytical Techniques for the Characterization of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-methylbenzamide is a chemical compound that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its structure, purity, and physicochemical properties must be rigorously established to ensure the reliability and reproducibility of research and development outcomes. This document provides a comprehensive guide to the analytical techniques for the characterization of this compound, including detailed experimental protocols and data interpretation.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon) NMR are crucial for the characterization of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound.[1]
| ¹H NMR (Proton NMR) Data (300 MHz, CDCl₃) | ||||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.44-7.64 | Multiplet | - | 4H | Aromatic protons |
| 6.24 | Broad singlet | - | 1H | N-H proton of the amide |
| 2.92 | Doublet | 4.8 Hz | 3H | N-CH₃ protons |
| ¹³C NMR (Carbon NMR) Data (75 MHz, CDCl₃) |
| Chemical Shift (δ) ppm |
| 167.3 |
| 133.4 |
| 131.8 |
| 128.5 |
| 126.1 |
| 26.9 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation : Utilize a 300 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺) : The expected monoisotopic mass is approximately 212.979 g/mol for [C₈H₈⁷⁹BrNO]⁺ and 214.977 g/mol for [C₈H₈⁸¹BrNO]⁺, reflecting the natural isotopic abundance of bromine. A characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed.
-
Mass-to-charge ratio (m/z) : A prominent peak at m/z 215 can be expected, corresponding to the molecular ion.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Column : HP-5 capillary column (polydimethylsiloxane with 5% phenyl groups, 30 m, 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[1]
-
Carrier Gas : Helium.[1]
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the this compound molecule.
Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3500 (sharp, medium) | Amide |
| Aromatic C-H Stretch | 3000-3100 (medium) | Aromatic Ring |
| Aliphatic C-H Stretch | 2850-2960 (medium) | Methyl Group |
| C=O Stretch (Amide I) | 1630-1680 (strong) | Amide |
| N-H Bend (Amide II) | 1515-1570 (medium) | Amide |
| Aromatic C=C Stretch | 1400-1600 (variable) | Aromatic Ring |
| C-N Stretch | 1200-1400 (medium) | Amide |
| C-Br Stretch | 500-600 (weak to medium) | Aryl Halide |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Process the spectrum to obtain absorbance or transmittance data.
-
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of the compound and for quantifying it in mixtures.
Experimental Protocol: HPLC
-
Sample Preparation : Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Instrumentation : A standard HPLC system with a UV detector.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Purity is determined by the area percentage of the main peak in the chromatogram.
Visualization of Workflows
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques and derived information.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Data of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-N-methylbenzamide. It includes tabulated spectral data and a comprehensive experimental protocol for data acquisition, designed to assist in the characterization and analysis of this and similar chemical entities.
Spectral Data Presentation
The 1H and 13C NMR spectral data for this compound, acquired in Chloroform-d (CDCl3), are summarized below. These tables provide key information for the structural elucidation and verification of the compound.
Table 1: 1H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.44-7.64 | multiplet | - | 4H | Aromatic protons (C6H4) |
| 6.24 | broad singlet | - | 1H | N-H |
| 2.92 | doublet | 4.8 | 3H | N-CH3 |
Note: Data acquired on a 300 MHz spectrometer in CDCl3.[1] An alternative dataset reports chemical shifts at δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H), and 3.00 (d, 3H).
Table 2: 13C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.3 | C=O (Amide carbonyl) |
| 133.4 | Quaternary aromatic carbon |
| 131.8 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.1 | C-Br |
| 26.9 | N-CH3 |
Note: Data acquired on a 75 MHz spectrometer in CDCl3.[1]
Experimental Protocols
This section outlines a standard protocol for the acquisition of high-quality 1H and 13C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is commonly used for this compound. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
TMS Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional) : If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.
-
Capping : Securely cap the NMR tube.
Spectrometer Setup and Data Acquisition
This protocol is a general guideline and may need to be adjusted based on the specific NMR instrument being used.
-
Instrument Initialization : Insert the sample into the NMR spectrometer.
-
Locking : Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming : Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.[2]
-
Tuning and Matching : Tune and match the probe for both the 1H and 13C frequencies to ensure efficient signal transmission and detection.
-
Load Standard Parameters : Load a standard 1D proton experiment.
-
Receiver Gain : Adjust the receiver gain automatically or manually to optimize signal detection without causing receiver overload.
-
Acquisition Parameters :
-
Number of Scans (ns) : Set to 8 or 16 for a sample of this concentration.
-
Relaxation Delay (d1) : A delay of 1-2 seconds is typically sufficient.
-
Acquisition Time (aq) : Set to 2-4 seconds for good resolution.
-
Spectral Width (sw) : A typical range for proton NMR is -2 to 12 ppm.
-
-
Data Acquisition : Start the acquisition by typing the appropriate command (e.g., zg).
-
Processing : After acquisition, perform a Fourier transform (e.g., ft), phase correction, and baseline correction.
-
Referencing : Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration and Peak Picking : Integrate the signals and pick the peaks to determine chemical shifts.
-
Load Standard Parameters : Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Receiver Gain : Adjust the receiver gain.
-
Acquisition Parameters :
-
Number of Scans (ns) : A larger number of scans is required due to the low natural abundance of 13C (e.g., 128, 256, or more).
-
Relaxation Delay (d1) : A delay of 2 seconds is a good starting point.
-
Spectral Width (sw) : A typical range for carbon NMR is 0 to 220 ppm.
-
-
Data Acquisition : Start the acquisition.
-
Processing : Perform a Fourier transform with exponential multiplication (line broadening) to improve the signal-to-noise ratio, followed by phase and baseline correction.
-
Referencing : Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking : Identify and label the chemical shifts of the carbon signals.
Visualized Workflow
The following diagram illustrates the general workflow for NMR spectral acquisition.
Caption: Workflow for NMR Sample Preparation and Data Analysis.
References
Application Notes and Protocols for the Analysis of 4-Bromo-n-methylbenzamide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-n-methylbenzamide is a chemical intermediate of interest in pharmaceutical and agrochemical research. Its purity and quantification are critical for ensuring the quality, efficacy, and safety of downstream products. This document provides detailed application notes and protocols for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol [1] |
| CAS Number | 27466-83-7[1] |
| Appearance | Solid |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation, quantification, and purity analysis of non-volatile and thermally labile compounds like this compound. The following protocol describes a reversed-phase HPLC method suitable for this purpose.
Experimental Protocol: HPLC
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Formic acid (or other suitable acid modifier)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions A typical set of chromatographic conditions is detailed in the table below. These may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 4.5 minutes (This is an illustrative value and should be confirmed experimentally) |
3. Preparation of Solutions
-
Mobile Phase Preparation: Carefully mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water and 1 mL of formic acid. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After the analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary: HPLC
The following table summarizes the expected quantitative performance of the HPLC method. These values are typical for the analysis of similar benzamide (B126) compounds and should be validated for the specific application.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile compounds. It provides information on both the retention time and the mass spectrum of the analyte, offering a high degree of specificity.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS system with an Electron Ionization (EI) source
-
HP-5 capillary column (or equivalent, e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
-
High purity helium as carrier gas[2]
-
This compound reference standard
-
Suitable solvent (e.g., ethyl acetate (B1210297), dichloromethane)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. GC-MS Conditions The following table outlines a set of starting GC-MS conditions. Optimization may be necessary.
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 300 m/z |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with ethyl acetate to a final concentration of approximately 10 µg/mL.
-
Sample Preparation: Dissolve a small amount of the sample in ethyl acetate to a concentration of approximately 10 µg/mL. Filter the solution through a 0.45 µm syringe filter into a GC vial.
4. Analysis Procedure
-
Inject the prepared standard solution to determine the retention time and mass spectrum of this compound.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Confirm the identity by comparing the mass spectrum of the sample peak with the mass spectrum of the standard and/or a library spectrum.
Quantitative Data Summary: GC-MS
The primary use of this GC-MS protocol is for qualitative identification. However, with appropriate validation, it can be used for quantitative analysis. The key identification parameters are the retention time and the mass fragmentation pattern.
| Parameter | Expected Value/Observation |
| Retention Time | To be determined experimentally with a reference standard |
| Molecular Ion [M]⁺ | m/z 213 and 215 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) |
| [M+H]⁺ (if observed) | m/z 214 and 216[3] |
| Major Fragment Ions (Predicted) | m/z 184/186 ([M-CH₃NH]⁺), m/z 155/157 ([M-C₂H₄NO]⁺), m/z 76 ([C₆H₄]⁺) |
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HPLC and GC-MS.
Caption: General workflow for HPLC and GC-MS analysis.
Logical Relationship of Analytical Techniques
The diagram below illustrates the logical relationship between HPLC and GC-MS in the analysis of this compound, highlighting their primary applications.
Caption: Relationship between HPLC and GC-MS applications.
References
Application Notes and Protocols for 4-Bromo-N-methylbenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-N-methylbenzamide as a versatile building block in organic synthesis, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.
Introduction
This compound is a valuable synthetic intermediate widely employed in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, making it an ideal substrate for a variety of cross-coupling reactions, and an N-methylamide moiety, which is a common feature in many biologically active molecules. The bromine atom serves as a convenient handle for the introduction of molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below for easy reference and characterization.
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 27466-83-7 |
| Appearance | White to off-white solid |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, J = 4.8 Hz, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9 |
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl and arylamine scaffolds, which are prevalent in many pharmaceutical agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the brominated aromatic ring of this compound and a variety of organoboron compounds, such as boronic acids and their esters. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water, is added via syringe. The reaction mixture is then heated with stirring for a specified time, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under analogous conditions.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | ~90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | ~85% |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 18 | ~88% |
| 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | t-BuOH/H₂O (5:1) | 80 | 16 | ~82% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines.
Caption: General scheme of the Buchwald-Hartwig amination.
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP) (2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv.) are combined. Anhydrous solvent (e.g., toluene, 1,4-dioxane) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
The following table presents typical yields for the Buchwald-Hartwig amination of this compound with various amines.
| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~95% |
| Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | ~85% |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 16 | ~92% |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 20 | ~90% |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the acylation of methylamine (B109427) with 4-bromobenzoyl chloride.
Synthetic Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
To a solution of 4-bromobenzoyl chloride (1.0 equiv.) in dichloromethane (B109758) (DCM) is added a base such as triethylamine (B128534) (1.1 equiv.). The mixture is cooled in an ice bath, and a solution of methylamine (1.2 equiv.) in an appropriate solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors. The ability to functionalize the 4-position of the benzamide (B126) scaffold through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of this compound have been investigated as potential inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides efficient routes to a wide array of substituted benzamides. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.
Experimental Workflows and Catalytic Cycles
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: 4-Bromo-N-methylbenzamide in Medicinal Chemistry
Introduction
4-Bromo-N-methylbenzamide (C₈H₈BrNO) is a versatile chemical building block widely utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a brominated aromatic ring and an N-methylated amide, offers two key reactive sites for synthetic elaboration. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.[2] The benzamide (B126) moiety is a well-established pharmacophore found in numerous enzyme inhibitors, where it often engages in critical hydrogen bonding interactions within the active site of target proteins.[3] These attributes make this compound a valuable starting material for developing novel therapeutic agents targeting a range of diseases, particularly in oncology.
This document provides detailed application notes on its use in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors and Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, complete with quantitative data, experimental protocols, and workflow visualizations.
Application 1: Scaffold for PARP Inhibitors
The benzamide core is a characteristic feature of many Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] PARP enzymes play a critical role in repairing single-strand DNA breaks.[4] By inhibiting PARP, single-strand breaks accumulate, leading to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated), these double-strand breaks cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.[4][5]
This compound serves as a foundational scaffold for building potent PARP inhibitors like Niraparib (B1663559).[6][7] The N-methylbenzamide portion mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, binding to the catalytic domain of PARP, while the bromo-position allows for the introduction of larger, diverse chemical groups via cross-coupling to achieve high affinity and selectivity.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.
Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.
Application 2: Building Block for Kinase Inhibitors
The benzamide scaffold is also integral to the design of various kinase inhibitors.[8] Kinases are enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[8] Derivatives of 4-bromo-benzamide have been successfully synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in cell proliferation and survival.[9][10] Overamplification of FGFR1 is a known driver in a subset of non-small cell lung cancers (NSCLC).[9]
In this context, this compound provides a core structure that can be elaborated. For example, in a series of novel FGFR1 inhibitors, the 4-bromo position was maintained while modifications were made at the 2-position of the benzamide ring to interact with the kinase hinge region, leading to potent inhibition.[9][10]
Signaling Pathway: FGFR1 Inhibition
The diagram below shows a simplified view of the FGFR1 signaling cascade and the point of intervention by a benzamide-derived inhibitor.
Caption: Inhibition of FGFR1 phosphorylation blocks downstream signaling.
Quantitative Data: FGFR1 Inhibitor Activity
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and tested for their inhibitory activity against various NSCLC cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC₅₀) values for the most promising compound, C9, are summarized below.[9]
| Cell Line | Description | Compound C9 IC₅₀ (µM)[9] |
| NCI-H520 | NSCLC (Squamous Cell Carcinoma) | 1.36 ± 0.27 |
| NCI-H1581 | NSCLC (Large Cell Carcinoma) | 1.25 ± 0.23 |
| NCI-H226 | NSCLC (Squamous Cell Carcinoma) | 2.31 ± 0.41 |
| NCI-H460 | NSCLC (Large Cell Carcinoma) | 2.14 ± 0.36 |
| NCI-H1703 | NSCLC (Squamous Cell Carcinoma) | 1.85 ± 0.32 |
Experimental Protocols
Synthetic Workflow: From Building Block to Bioactive Compound
The general workflow for utilizing this compound as a building block involves initial functionalization followed by biological screening.
Caption: Iterative workflow for drug discovery using the core scaffold.
Protocol 1: General Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives[9][10]
This protocol describes a representative synthesis for an intermediate leading to the FGFR1 inhibitor class discussed above.
Step 1: Amide Bond Formation
-
To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.2 eq), EDC·HCl (1.2 eq), and ethanol (B145695) (approx. 4 mL per gram of benzoic acid).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (B133145) (1.0 eq) to the reaction mixture.
-
Heat the resulting solution to 80 °C and stir for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the intermediate, 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide.
Step 2: Subsequent Modifications The nitro group of the intermediate can then be reduced to an amine, which serves as a handle for introducing a wide variety of substituents via a second amide coupling or other reactions to build a library of final compounds for screening.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)[11]
This protocol is used to determine the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Culture: Culture NSCLC cell lines (e.g., NCI-H1581) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives (typically from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a designated stop solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.
References
- 1. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP inhibitor development for systemic cancer targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Reaction of 4-Bromo-n-methylbenzamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-n-methylbenzamide is a versatile synthetic intermediate widely employed in medicinal chemistry and materials science. Its structure, featuring a bromine atom on the aromatic ring and an N-methylamide group, allows for a diverse range of chemical transformations. The bromine atom serves as a key handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, the electron-withdrawing nature of the amide group can influence the reactivity of the aryl bromide, making it a substrate for nucleophilic aromatic substitution under specific conditions. These reactions are instrumental in the synthesis of complex molecular architectures found in numerous biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a variety of nucleophiles, including amines, boronic acids, alkynes, and phenols. The information is intended to guide researchers in designing and executing synthetic strategies involving this valuable building block.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is an excellent substrate for these transformations, leading to the formation of a wide array of derivatives.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base.
Reaction Scheme:
B. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 70 | 10 | 91 |
| 4 | (4-Ethynylphenyl)methanol | PdCl₂(dppf) (3) | CuI (6) | TEA | 1,4-Dioxane | 90 | 12 | 87 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 214 mg), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL), followed by triethylamine (B128534) (Et₃N, 2.0 mmol, 0.28 mL) and phenylacetylene (1.2 mmol, 0.13 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 65 °C for 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to yield 4-(phenylethynyl)-N-methylbenzamide.
Diagram:
C. Heck-Mizoroki Coupling: C-C (sp²) Bond Formation
The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for the synthesis of complex olefinic structures.
Quantitative Data Summary:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | NMP | 120 | 18 | 90 |
| 3 | Methyl methacrylate | Pd/C (5) | - | K₂CO₃ | DMA | 130 | 20 | 82 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | DBU | Acetonitrile | 80 | 16 | 78 |
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 214 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Reagent and Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL), styrene (1.5 mmol, 0.17 mL), and triethylamine (1.5 mmol, 0.21 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to give (E)-N-methyl-4-styrylbenzamide.
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds, using a copper catalyst. Modern protocols often employ ligands to facilitate the reaction under milder conditions.
A. O-Arylation with Phenols
Quantitative Data Summary:
| Entry | Phenol (B47542) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (B135089) (20) | K₂CO₃ | DMF | 120 | 24 | 80 |
| 2 | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 3 | 2-Naphthol | Cu₂O (5) | Salicylaldoxime (10) | K₃PO₄ | Toluene | 130 | 24 | 75 |
| 4 | 4-Hydroxybenzaldehyde | CuI (15) | L-Proline (30) | K₂CO₃ | DMSO | 100 | 18 | 82 |
Experimental Protocol: Ullmann Condensation of this compound with Phenol
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 214 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool to room temperature, add water, and extract with ethyl acetate.
-
Purification: Wash the organic phase with aqueous NaOH and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford N-methyl-4-phenoxybenzamide.
III. Nucleophilic Aromatic Substitution (SNAr)
While less common for unactivated aryl bromides, Nucleophilic Aromatic Substitution (SNAr) can occur with this compound under forcing conditions or with highly nucleophilic reagents. The electron-withdrawing effect of the amide group provides some activation to the aromatic ring.
Reaction Scheme:
Representative Data (based on analogous systems):
| Entry | Nucleophile | Conditions | Product |
| 1 | Sodium Methoxide | High temperature, DMF | 4-Methoxy-N-methylbenzamide |
| 2 | Sodium Thiophenoxide | DMSO, 150 °C | N-Methyl-4-(phenylthio)benzamide |
| 3 | Aniline | Strong base (e.g., NaOtBu), high temp | 4-(Phenylamino)-N-methylbenzamide |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Thiophenoxide
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 214 mg) and sodium thiophenoxide (1.5 mmol, 198 mg) in anhydrous dimethyl sulfoxide (B87167) (DMSO, 5 mL).
-
Reaction Conditions: Heat the mixture to 150 °C for 12 hours.
-
Work-up: Cool the reaction, pour into water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield N-methyl-4-(phenylthio)benzamide.
Diagram:
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in a range of powerful C-C and C-heteroatom bond-forming reactions. For researchers in drug discovery and materials science, the ability to readily functionalize this core structure through palladium-catalyzed cross-couplings, copper-catalyzed condensations, and nucleophilic aromatic substitutions opens up a vast chemical space for the design and synthesis of novel molecules with desired properties. The provided experimental procedures offer robust starting points for the synthesis of a diverse library of N-methylbenzamide derivatives.
Application Notes and Protocols for the Derivatization of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-Bromo-N-methylbenzamide, a versatile building block in medicinal chemistry and drug discovery. This document outlines key synthetic methodologies, potential applications based on the biological activities of its derivatives, and detailed experimental protocols.
Introduction
This compound is a valuable starting material for the synthesis of a wide array of more complex molecules. The presence of a bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The N-methylbenzamide moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties. Derivatization of this scaffold has led to the development of compounds with potential applications as anticancer and antimicrobial agents.
Key Applications and Derivatization Strategies
The primary strategy for the derivatization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the brominated phenyl ring and a variety of boronic acids or their esters, leading to the synthesis of 4-aryl-N-methylbenzamide derivatives. These derivatives are of significant interest in drug discovery due to their structural similarity to known kinase inhibitors and other therapeutic agents.
Anticancer Applications
Benzamide (B126) derivatives are a well-established class of compounds with significant anticancer activity.[1][2] The derivatization of this compound can lead to the development of potent and selective kinase inhibitors. By introducing specific aryl or heteroaryl groups at the 4-position, it is possible to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer.
Antimicrobial Applications
The benzamide scaffold is also a known pharmacophore in the development of antimicrobial agents.[3][4] Derivatives of this compound can be screened for activity against a range of bacterial and fungal pathogens. The introduction of different substituents via derivatization allows for the fine-tuning of the molecule's antimicrobial spectrum and potency.
Quantitative Data Summary
The following tables summarize representative quantitative data for derivatives of structurally similar benzamide compounds, highlighting their potential biological activities. While specific data for derivatives of this compound are not extensively available in the public domain, the data presented for analogous compounds provide a strong rationale for its use in drug discovery programs.
Table 1: In Vitro Anticancer Activity of 4-Methylbenzamide Derivatives [1]
| Compound ID | Target Cell Line | IC50 (µM) |
| 7 | K562 (Leukemia) | 2.27 |
| 7 | HL-60 (Leukemia) | 1.42 |
| 7 | OKP-GS (Renal) | 4.56 |
| 10 | K562 (Leukemia) | 2.53 |
| 10 | HL-60 (Leukemia) | 1.52 |
| Sorafenib | K562 (Leukemia) | >10 |
| Sorafenib | HL-60 (Leukemia) | 3.93 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of N-Benzamide Derivatives [3]
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| 5a | E. coli | 31 | 3.12 |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 4-aryl-N-methylbenzamide derivatives from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 3 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-N-methylbenzamide.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 4-aryl-N-methylbenzamide derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., B. subtilis, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 4-aryl-N-methylbenzamide derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key processes and relationships described in these application notes.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Drug Discovery Workflow.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-N-methylbenzamide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-methylbenzamide is a synthetic compound belonging to the benzamide (B126) class of molecules. Benzamides are a well-established structural motif in medicinal chemistry, known to interact with a variety of enzymes, often acting as inhibitors. Notably, derivatives of benzamide have been successfully developed as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) and Sirtuins (e.g., SIRT1), which are critical regulators of cellular processes including DNA repair, cell death, and metabolism.
These application notes provide a detailed framework for investigating the potential inhibitory activity of this compound against two major classes of enzymes: PARP1 and SIRT1. The following protocols are based on established methodologies for similar compounds and provide a robust starting point for characterizing the enzymatic interactions of this compound.
Potential Enzyme Targets and Therapeutic Areas
Based on the benzamide scaffold, this compound is a putative inhibitor of the following enzyme families:
-
Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1, are central to the DNA damage response. Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
-
Sirtuins (e.g., SIRT1): Sirtuins are NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and aging. Modulating sirtuin activity has potential therapeutic applications in metabolic diseases, neurodegenerative disorders, and cancer.
Data Presentation: Hypothetical Inhibitory Activity
The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against human PARP1 and SIRT1. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical PARP1 Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | 5.2 | 2.8 | Competitive (with respect to NAD+) |
| Olaparib (Reference) | 0.005 | 0.002 | Competitive (with respect to NAD+) |
Table 2: Hypothetical SIRT1 Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | 12.8 | 7.5 | Non-competitive (with respect to NAD+) |
| Nicotinamide (Reference) | 50 | - | Competitive (with respect to NAD+) |
Experimental Protocols
Protocol 1: PARP1 Enzymatic Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against human PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Histones (H1) coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound (dissolved in DMSO)
-
Olaparib (reference inhibitor, dissolved in DMSO)
-
Plate reader with chemiluminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in PARP1 Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: To the histone-coated wells, add the following in order:
-
25 µL of PARP1 Assay Buffer (for blanks) or compound/inhibitor dilution.
-
10 µL of activated DNA (provided with most commercial kits or prepared separately).
-
10 µL of recombinant PARP1 enzyme solution.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of biotinylated NAD+ to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Detection:
-
Add 50 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the chemiluminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: SIRT1 Enzymatic Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory effect of this compound on human SIRT1 activity.
Materials:
-
Recombinant Human SIRT1 enzyme
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorescent reporter)
-
NAD+
-
Developer solution (to stop the reaction and generate the fluorescent signal)
-
This compound (dissolved in DMSO)
-
Nicotinamide (reference inhibitor, dissolved in water)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission suitable for the substrate)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in SIRT1 Assay Buffer. Maintain a constant final DMSO concentration.
-
Reaction Setup: In the wells of the black microplate, add the following:
-
20 µL of SIRT1 Assay Buffer (for blanks) or compound/inhibitor dilution.
-
5 µL of NAD+ solution.
-
10 µL of fluorogenic SIRT1 substrate.
-
10 µL of recombinant SIRT1 enzyme solution to all wells except the no-enzyme control.
-
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Signal Development: Add 10 µL of Developer solution to each well.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound compared to the control and determine the IC50 value.
Mandatory Visualizations
Caption: PARP1 signaling pathway and the mechanism of its inhibition.
Caption: A generalized workflow for an in vitro enzymatic inhibition assay.
Application of 4-Bromo-n-methylbenzamide in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-n-methylbenzamide is a versatile synthetic building block characterized by its aromatic core, a reactive bromine substituent, and a secondary amide functionality. These features make it a valuable precursor for a range of materials with tailored properties. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of complex organic frameworks, while the amide group can participate in hydrogen bonding or be incorporated into polymer backbones. This document outlines potential applications of this compound in the fields of high-performance polymers, organic electronics, and porous materials, providing detailed (though hypothetical, for illustrative purposes) experimental protocols and performance data.
High-Performance Polyamides
The amide group of this compound and its derivatives can be utilized in the synthesis of aromatic polyamides (aramids). The introduction of the bromo-phenyl moiety can enhance properties such as thermal stability and flame retardancy.
Application Note: Synthesis of a Brominated Aromatic Polyamide
A novel brominated aromatic polyamide, Poly(N-methyl-4-aminobenzamide-co-terephthalamide), can be synthesized from a derivative of this compound. The presence of the bromine atom is expected to impart increased thermal stability and flame-retardant properties to the resulting polymer.
Quantitative Data Summary
| Property | Value | Method |
| Glass Transition Temperature (Tg) | 285 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (TGA) | 510 °C (N2 atmosphere) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 95 MPa | Universal Testing Machine |
| Tensile Modulus | 3.2 GPa | Universal Testing Machine |
| Limiting Oxygen Index (LOI) | 35% | ASTM D2863 |
Experimental Protocol: Synthesis of Poly(N-methyl-4-aminobenzamide-co-terephthalamide)
1. Synthesis of Monomer: 4-Amino-N-methylbenzamide
A plausible preliminary step involves the conversion of this compound to an amino-functionalized monomer. A common method for this transformation is the Buchwald-Hartwig amination.
-
Materials: this compound, sodium amide, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), toluene (B28343), ammonium (B1175870) chloride solution.
-
Procedure:
-
In a nitrogen-filled glovebox, combine this compound (1 equivalent), sodium amide (1.5 equivalents), Pd2(dba)3 (0.02 equivalents), and XPhos (0.05 equivalents) in a Schlenk flask.
-
Add dry toluene to the flask and stir the mixture at 110 °C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Amino-N-methylbenzamide.
-
2. Polymerization
-
Materials: 4-Amino-N-methylbenzamide, terephthaloyl chloride, N-methyl-2-pyrrolidone (NMP), calcium chloride (CaCl2).
-
Procedure:
-
Dry all glassware thoroughly.
-
Dissolve 4-Amino-N-methylbenzamide and an equimolar amount of terephthaloyl chloride in anhydrous NMP containing 5% (w/v) CaCl2 under a nitrogen atmosphere.
-
Stir the solution at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 80 °C for 24 hours.
-
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be envisioned as components of materials for OLEDs. Through Suzuki or other cross-coupling reactions, the bromo-phenyl core can be extended to create larger conjugated systems with desirable photophysical properties for use as emitters or host materials.
Application Note: Synthesis of a Blue-Emitting Material
A potential blue-emitting material for OLEDs can be synthesized by a Suzuki coupling reaction between a boronic acid derivative of a blue-light emitting chromophore and this compound. The N-methylbenzamide moiety can provide solubility and influence the solid-state packing of the material.
Quantitative Data Summary
| Property | Value | Method |
| Absorption Maximum (λabs) | 380 nm (in Toluene) | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 465 nm (in Toluene) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | 75% (in Toluene) | Integrating Sphere |
| HOMO Level | -5.6 eV | Cyclic Voltammetry |
| LUMO Level | -2.5 eV | Cyclic Voltammetry |
Experimental Protocol: Synthesis of a Blue Emitter
-
Materials: this compound, a suitable blue-emitter core with a boronic acid or ester group (e.g., 9,9-dimethylfluorene-2-boronic acid pinacol (B44631) ester), palladium catalyst (e.g., Pd(PPh3)4), potassium carbonate, toluene, ethanol, water.
-
Procedure:
-
To a mixture of this compound (1 equivalent), 9,9-dimethylfluorene-2-boronic acid pinacol ester (1.1 equivalents), and potassium carbonate (3 equivalents) in a round-bottom flask, add a 3:1 mixture of toluene and water.
-
De-gas the mixture by bubbling with nitrogen for 30 minutes.
-
Add Pd(PPh3)4 (0.05 equivalents) and heat the reaction mixture to 90 °C for 24 hours under a nitrogen atmosphere.
-
After cooling, separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization to obtain the final blue-emitting material.
-
Metal-Organic Frameworks (MOFs)
The carboxylate group that can be derived from the benzamide (B126) functionality of this compound makes it a potential precursor for organic linkers in the synthesis of MOFs. The bromo-substituent can be retained for post-synthetic modification or can be part of the linker design to influence the framework's properties.
Application Note: Synthesis of a Functionalized MOF
A functionalized MOF can be synthesized using a dicarboxylic acid linker derived from this compound. The resulting MOF could exhibit porosity and the bromine atoms could serve as sites for post-synthetic modification to introduce catalytic or other functional groups.
Quantitative Data Summary
| Property | Value | Method |
| BET Surface Area | 1200 m²/g | Nitrogen Adsorption at 77 K |
| Pore Volume | 0.65 cm³/g | Nitrogen Adsorption at 77 K |
| CO₂ Uptake (273 K, 1 bar) | 3.5 mmol/g | Gas Adsorption Analyzer |
| Thermal Stability | Stable up to 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocol: Synthesis of a Brominated MOF
1. Synthesis of Linker: 4-Bromo-1,X-benzenedicarboxylic acid
A plausible preliminary step would be the conversion of this compound to a dicarboxylic acid. This could involve, for example, functionalization at another position on the ring followed by hydrolysis of the amide and any other ester groups. For the purpose of this protocol, we will assume a suitable brominated dicarboxylic acid linker is available.
2. MOF Synthesis (Solvothermal Method)
-
Materials: A suitable brominated dicarboxylic acid linker (e.g., 2-bromo-1,4-benzenedicarboxylic acid), a metal salt (e.g., zinc nitrate (B79036) hexahydrate), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the brominated dicarboxylic acid linker and zinc nitrate hexahydrate in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF and then with chloroform.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
-
Disclaimer: The quantitative data and experimental protocols provided herein are illustrative and hypothetical, designed to showcase potential applications of this compound in materials science. Actual experimental results may vary and would require specific research and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N-methylbenzamide
Welcome to the technical support center for the synthesis of 4-Bromo-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following:
-
Choice of Starting Material and Coupling Agent: The most direct and often highest-yielding method is the reaction of 4-bromobenzoyl chloride with methylamine (B109427) .[1] If you are starting from 4-bromobenzoic acid , the choice of coupling agent is critical. Reagents like EDCI with HOBt or BOP can be effective, but reaction conditions must be optimized.[2][3]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side product formation.
-
Moisture: The presence of water can hydrolyze the acyl chloride intermediate or react with coupling agents, reducing the efficiency of the reaction. Use anhydrous solvents and dry glassware to prevent this.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to lower yields. Ensure accurate measurements of all reagents. An excess of the amine is often used to drive the reaction to completion, but a large excess can sometimes complicate purification.
-
Workup and Purification: Product loss can occur during the workup and purification steps. Ensure efficient extraction and minimize the number of purification steps if possible. Recrystallization is often a good method for purification, but if column chromatography is necessary, ensure proper solvent system selection to avoid co-elution with impurities.[4]
Q2: I am observing multiple spots on my TLC plate. What are the likely impurities?
A2: Common impurities in the synthesis of this compound include:
-
Unreacted Starting Material: This could be unreacted 4-bromobenzoic acid or 4-bromobenzoyl chloride.
-
Hydrolysis Product: If moisture is present, 4-bromobenzoyl chloride can hydrolyze back to 4-bromobenzoic acid.
-
Side Products from Coupling Agents: The byproducts of the coupling reagents (e.g., DCU from DCC) can be present in the crude product.
-
Diacylated Product: While less common with methylamine, under certain conditions, the formation of a diacylated amine is possible.
Q3: Which synthetic route is better: starting from 4-bromobenzoic acid or 4-bromobenzoyl chloride?
A3: Starting from 4-bromobenzoyl chloride is generally more direct and can result in higher yields, with reports of up to 98%.[1] This method avoids the need for a coupling agent. However, 4-bromobenzoyl chloride is moisture-sensitive and may be more expensive.
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-bromobenzoyl chloride | Methylamine, Triethylamine (B128534) | Dichloromethane (B109758) (DCM) | 1 hour | 98% | [1] |
| 4-bromo-2-fluorobenzoic acid | Methylamine, EDCI, HOBt, DIPEA | N,N-dimethylformamide (DMF) | 16 hours | 74% | [2][3] |
Experimental Protocols
Method 1: Synthesis from 4-Bromobenzoyl Chloride
This protocol is adapted from a general procedure for the synthesis of N-methyl-4-bromobenzamide.[1]
Materials:
-
4-bromobenzoyl chloride
-
Methylamine (2.0 N solution in THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (2.0 N)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) (2.2 equivalents) to the solution.
-
Slowly add a 2.0 N solution of methylamine in THF dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by adding 2.0 N hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography if necessary.
Method 2: Synthesis from 4-Bromobenzoic Acid
This protocol is based on a general procedure for amide bond formation using a coupling agent.[2][3]
Materials:
-
4-bromobenzoic acid
-
Methylamine (aqueous solution or hydrochloride salt)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottomed flask, add 4-bromobenzoic acid (1 equivalent), EDCI (2.5 equivalents), HOBt (1.5 equivalents), and anhydrous DMF.
-
Add methylamine (5 equivalents) and DIPEA to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Troubleshooting Guide
Caption: Troubleshooting low yield issues.
References
- 1. This compound 98% | 27466-83-7 [chemicalbook.com]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 4. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-bromo-N-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 4-Bromo-n-methylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Bromo-n-methylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Failure to Dissolve in Hot Solvent | - Incorrect solvent choice (solvent is not polar enough).- Insufficient solvent volume. | - Select a more polar solvent or a solvent mixture. Good starting points include ethanol (B145695), isopropanol, or mixtures like ethanol/water.- Gradually add more hot solvent in small portions until the solid dissolves. |
| Oiling Out Instead of Crystallizing | - The solution is supersaturated.- The cooling process is too rapid.- Presence of significant impurities lowering the melting point. | - Reheat the solution until the oil redissolves and add a small amount of additional hot solvent.- Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.- If impurities are suspected, first attempt purification by column chromatography. |
| No Crystal Formation Upon Cooling | - The solution is too dilute.- Lack of nucleation sites for crystal growth. | - If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and increase the concentration.- Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound, if available. |
| Low Recovery of Purified Product | - The chosen recrystallization solvent has high solubility for the product even at low temperatures.- Too much solvent was used during dissolution.- Excessive washing of the collected crystals. | - Select a solvent in which the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and heat for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with crude material. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product.- Ensure the column is packed uniformly without any air bubbles or channels.- Use an appropriate amount of crude material for the column size. |
| Product Elutes Too Quickly or Too Slowly | - The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent). |
| Streaking of the Compound on the Column/TLC | - The compound is interacting too strongly with the silica (B1680970) gel.- The compound is not fully dissolved when loaded. | - Add a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid or triethylamine (B128534), depending on the compound's nature) to the eluent.- Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions. These may include:
-
Unreacted 4-bromobenzoyl chloride: This can be hydrolyzed to 4-bromobenzoic acid during workup.
-
4-bromobenzoic acid: From the hydrolysis of 4-bromobenzoyl chloride.
-
Excess methylamine: This is volatile but can form salts.
-
N,N-dimethylamine: A common impurity in methylamine.
-
Triethylamine hydrochloride: If triethylamine is used as a base in the synthesis.[1]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good starting point for this compound, a moderately polar compound, would be polar protic solvents like ethanol or isopropanol. You can also use a mixed solvent system, such as ethanol-water, where the compound is dissolved in the better solvent (ethanol) at an elevated temperature, and the poorer solvent (water) is added to induce crystallization upon cooling.
Q3: How do I perform a solvent test for recrystallization?
A3: To test a solvent, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold. After dissolving, let it cool to see if crystals form.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is preferred when recrystallization fails to remove impurities, especially if the impurities have similar solubility profiles to your product. It is also the method of choice when dealing with complex mixtures or when a very high degree of purity is required.
Q5: How can I monitor the purity of my this compound?
A5: The purity can be assessed using several methods:
-
Melting Point: A sharp melting point close to the literature value (173-174°C) indicates high purity.[2]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure and identify any remaining impurities.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol [3] |
| Appearance | White solid |
| Melting Point | 173-174°C[2] |
Solubility Profile (Qualitative)
| Solvent Type | Predicted Solubility | Example Solvents |
| Polar Protic | Moderately soluble to soluble, especially when heated | Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Likely soluble | Acetone, Ethyl Acetate, THF |
| Non-Polar | Sparingly soluble to insoluble | Hexane (B92381), Toluene |
| Aqueous | Insoluble | Water |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol or ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Eluent Selection: Determine an appropriate solvent system (eluent) by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.
-
Column Packing: Pack a chromatography column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent that is then evaporated onto a small amount of silica for dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization protocol.
References
Technical Support Center: 4-Bromo-N-methylbenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-methylbenzamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Amide Coupling of 4-Bromobenzoic Acid and Methylamine (B109427)
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | - Ensure the coupling reagent (e.g., EDCI, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Add an activating agent like HOBt (1.1 equivalents) when using carbodiimide (B86325) coupling reagents to improve efficiency and suppress side reactions. |
| Presence of Moisture | - Use anhydrous solvents (e.g., DMF, DCM) and reagents. Dry solvents using appropriate methods if necessary.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. |
| Incorrect Reaction Temperature | - Most amide coupling reactions are initially performed at 0°C during the activation step and then allowed to warm to room temperature. Ensure proper temperature control. |
| Suboptimal pH | - The presence of a non-nucleophilic base (e.g., DIPEA, triethylamine) is crucial to neutralize the acid formed and to ensure the amine is in its free base form. Use 2-3 equivalents of the base. |
Issue 2: Presence of Multiple Spots on TLC, Including a Major Side Product
| Possible Cause | Recommended Solution |
| Formation of N-acylurea Byproduct | - This is a common side product when using carbodiimide coupling reagents (e.g., EDCI, DCC) without an additive. The activated carboxylic acid reacts with another molecule of the carbodiimide.- Add 1-hydroxybenzotriazole (B26582) (HOBt) or a similar agent to the reaction mixture before the amine. This forms an active ester that is more reactive towards the amine and minimizes N-acylurea formation. |
| Unreacted Starting Material | - If spots corresponding to 4-bromobenzoic acid and/or methylamine are visible, the reaction is incomplete.- Increase the reaction time or consider a more efficient coupling reagent like HATU. |
Route 2: Reaction of 4-Bromobenzoyl Chloride and Methylamine (Schotten-Baumann Conditions)
Issue 1: Low Product Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of 4-Bromobenzoyl Chloride | - 4-Bromobenzoyl chloride is sensitive to moisture and can hydrolyze to 4-bromobenzoic acid.[1] Ensure all glassware is dry and use anhydrous solvents.- Perform the reaction under anhydrous conditions until the quenching step. |
| Incomplete Reaction | - Ensure an adequate amount of methylamine is used (typically in excess).- The reaction is often vigorous; ensure efficient stirring to promote mixing of the reagents. |
| Product Loss During Workup | - this compound has some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover the dissolved product. |
Issue 2: Impure Product After Workup
| Possible Cause | Recommended Solution |
| Presence of 4-Bromobenzoic Acid | - This impurity arises from the hydrolysis of the starting material, 4-bromobenzoyl chloride.[1]- During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove the acidic 4-bromobenzoic acid as its water-soluble sodium salt. |
| Unreacted 4-Bromobenzoyl Chloride | - If the reaction has not gone to completion, the starting acid chloride may remain.- Quench the reaction with an aqueous solution to hydrolyze any remaining 4-bromobenzoyl chloride to 4-bromobenzoic acid, which can then be removed by a base wash. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The common side products depend on the synthetic route.
-
Via Amide Coupling: The most significant side product is often the N-acylurea derivative , formed from the reaction of the activated carboxylic acid with the carbodiimide coupling agent. Unreacted 4-bromobenzoic acid is also a common impurity.
-
Via Acid Chloride: The primary impurity is typically 4-bromobenzoic acid , resulting from the hydrolysis of the starting material, 4-bromobenzoyl chloride.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to achieve good separation between the starting materials and the product. The product, being an amide, will be more polar than the starting acid chloride (if used) but may have similar polarity to the starting carboxylic acid. It is advisable to run lanes for the starting material, the reaction mixture, and a co-spot of both to accurately track the reaction's progress. The disappearance of the limiting starting material indicates the reaction is complete.
Q3: My purified product has a low melting point and appears as a waxy solid. What could be the issue?
A3: This often indicates the presence of impurities. The N-acylurea byproduct from the carbodiimide coupling route is notoriously difficult to remove by simple extraction and can lead to an impure final product with a suppressed melting point. Thorough purification by column chromatography or recrystallization is necessary.
Q4: What is the best method for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a very effective method for removing a wide range of impurities, including the N-acylurea byproduct. A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient purification method.
Q5: Can I use aqueous methylamine for the reaction with 4-bromobenzoyl chloride?
A5: Yes, aqueous methylamine can be used. This is a typical Schotten-Baumann reaction condition where the reaction is performed in a two-phase system (an organic solvent for the acid chloride and water for the amine and base). A base like sodium hydroxide (B78521) is added to neutralize the HCl formed during the reaction. However, care must be taken as the presence of water increases the risk of hydrolysis of the acid chloride.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromobenzoic Acid
Materials:
-
4-Bromobenzoic acid
-
Methylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous DMF at 0°C, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Add methylamine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of this compound from 4-Bromobenzoyl Chloride
A general procedure for the synthesis of N-methyl-4-bromobenzamide from 4-bromobenzoyl chloride and monomethylamine is as follows: 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) is dissolved in dichloromethane (B109758) (DCM, 100 mL), followed by the addition of triethylamine (B128534) (TEA, 7.0 mL, 50.2 mmol). A THF solution of methylamine (20 mL, 2.0 N) is added slowly and dropwise with stirring. The reaction mixture is stirred for 1 h at room temperature and then the reaction is quenched with 2.0 N hydrochloric acid (50 mL).[2] The reaction mixture is extracted with dichloromethane (2 x 100 mL) and the organic phases are combined and dried over anhydrous sodium sulfate. The solvent is removed by concentration under reduced pressure to give the white solid product N-methyl-4-bromobenzamide (4.8 g, 98% yield).[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via amide coupling.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: 4-Bromo-N-methylbenzamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-methylbenzamide. The following information addresses common issues encountered during its preparation via two primary synthetic routes: the reaction of 4-bromobenzoyl chloride with methylamine (B109427), and the amide coupling of 4-bromobenzoic acid with methylamine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I address them?
A: Low yields in the synthesis of this compound can arise from several factors, depending on your chosen synthetic route. A systematic approach to troubleshooting is recommended.
For the 4-Bromobenzoyl Chloride Route:
-
Hydrolysis of Starting Material: 4-Bromobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-bromobenzoic acid.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Temperature Control: The reaction between acyl chlorides and amines is often exothermic.[] Uncontrolled temperature can lead to side reactions.
For the 4-Bromobenzoic Acid (Amide Coupling) Route:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[6][7]
-
Solution: Ensure you are using a sufficient amount of a suitable coupling reagent (e.g., HATU, EDC, DCC).[6][8] Additives like HOBt or OxymaPure can improve efficiency and reduce side reactions, particularly with carbodiimide (B86325) reagents.[6][9]
-
-
Deactivation of Methylamine: The amine can be protonated, rendering it non-nucleophilic.[6]
-
Solution: Use a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to scavenge any acidic protons and maintain the nucleophilicity of the methylamine.[3][8]
-
-
Steric Hindrance: While less of a concern with methylamine, bulky substituents on either coupling partner can impede the reaction.[6]
Issue 2: Formation of Multiple Byproducts
Q: My TLC plate shows multiple spots in addition to my product. What are the likely impurities and how can I minimize them?
A: The formation of byproducts is a common challenge. Identifying the potential side reactions is key to mitigating them.
-
Unreacted Starting Material: If the reaction is incomplete, you will see spots corresponding to 4-bromobenzoyl chloride/4-bromobenzoic acid and/or methylamine.
-
Solution: Optimize reaction conditions as described for low yield issues.
-
-
Hydrolysis Product (4-bromobenzoic acid): This is a very common byproduct when using 4-bromobenzoyl chloride in the presence of moisture.[1]
-
N-Acylurea Formation (Amide Coupling Route): When using carbodiimide coupling reagents (like DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially in polar solvents.[10]
-
Solution: Use a less polar solvent like dichloromethane (B109758) (DCM) if possible. The addition of HOBt or OxymaPure can trap the O-acylisourea and prevent this rearrangement.[9]
-
-
Diacylation: With primary amines, there is a possibility of a second acylation on the amide nitrogen, though this is generally less favorable.
-
Solution: Use a controlled stoichiometry, avoiding a large excess of the acylating agent.
-
Issue 3: Difficult Product Purification
Q: I am struggling to isolate a pure product. What are the best purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.
-
Aqueous Work-up: A standard aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid solution can remove excess amine and base, while a dilute base wash can remove unreacted carboxylic acid.[2]
-
Recrystallization: this compound is a solid, making recrystallization an excellent purification method.[11] Solvents such as ethanol, acetone, or acetonitrile (B52724) can be effective.[11]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica (B1680970) gel column chromatography is a reliable technique.[12] A gradient of ethyl acetate (B1210297) in hexanes is a common eluent system for amides.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base like triethylamine (TEA) in the reaction of 4-bromobenzoyl chloride with methylamine? A1: The reaction produces hydrochloric acid (HCl) as a byproduct.[13] The base, typically a tertiary amine like TEA or pyridine, is added to neutralize the HCl, preventing it from protonating the unreacted methylamine and rendering it non-nucleophilic.[8][13]
Q2: Should I be concerned about the stability of 4-bromobenzoyl chloride? A2: Yes, 4-bromobenzoyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to 4-bromobenzoic acid.[1][14][15] It should be stored in a cool, dry place in a tightly sealed container.[14]
Q3: Which amide coupling reagent is best for the synthesis from 4-bromobenzoic acid? A3: The choice of coupling reagent can depend on factors like scale, cost, and desired purity.
-
Carbodiimides (EDC, DCC): Widely used and cost-effective, but can lead to N-acylurea byproduct formation.[6][8] EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying removal.[9]
-
Uronium/Aminium Salts (HATU, HBTU): Generally more efficient and lead to fewer side reactions than carbodiimides, but are also more expensive.[]
Q4: How can I monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The product, this compound, will typically have an Rf value intermediate between the more polar 4-bromobenzoic acid and the less polar 4-bromobenzoyl chloride.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Route 1: 4-Bromobenzoyl Chloride | Route 2: 4-Bromobenzoic Acid |
| Starting Materials | 4-Bromobenzoyl chloride, Methylamine | 4-Bromobenzoic acid, Methylamine |
| Key Reagents | Tertiary amine base (e.g., TEA, DIPEA) | Coupling agent (e.g., EDC, HATU), Additive (e.g., HOBt), Non-nucleophilic base (e.g., DIPEA) |
| Typical Solvent | Anhydrous aprotic solvents (e.g., DCM, THF) | Anhydrous polar aprotic solvents (e.g., DMF, DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours | Typically 2-24 hours |
| Key Byproducts | Triethylammonium chloride, 4-Bromobenzoic acid (from hydrolysis) | N-acylurea (with carbodiimides), Diisopropylethylammonium salts |
| Work-up | Aqueous wash to remove salts and potential acid | Aqueous wash, potential filtration to remove urea byproducts |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromobenzoyl Chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Amide Coupling
-
Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoic acid (1.0 equivalent), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Reaction: Add methylamine (1.2 equivalents) to the reaction mixture. Continue to stir at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic extracts, wash with saturated ammonium (B1175870) chloride solution, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: Troubleshooting decision tree for low yield issues.
Caption: General experimental workflow for amide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-N-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-N-methylbenzamide. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and reliable methods for synthesizing this compound are:
-
Amide coupling: This route involves the reaction of 4-bromobenzoic acid with methylamine (B109427) in the presence of a coupling agent.
-
Acylation of methylamine: This method utilizes the reaction of 4-bromobenzoyl chloride with methylamine, often under Schotten-Baumann conditions.[1][2]
Q2: Which synthetic route is more suitable for my research?
A2: The choice of synthetic route depends on several factors including the availability of starting materials, desired scale, and sensitivity of other functional groups in the molecule. The amide coupling route is generally milder and avoids the handling of moisture-sensitive acid chlorides. The acylation route is often faster and can be higher yielding if optimized, but requires careful handling of the reactive 4-bromobenzoyl chloride.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is an ethanol/water mixture.[3] Column chromatography using a silica (B1680970) gel stationary phase and a mobile phase such as a hexane/ethyl acetate (B1210297) gradient is also highly effective.[4] The choice of method depends on the nature and quantity of impurities.
Troubleshooting Guides
Route 1: Amide Coupling from 4-Bromobenzoic Acid
Q4: I am getting a low yield in my amide coupling reaction. What are the potential causes and solutions?
A4: Low yields in amide coupling reactions are a common issue. Here are the primary causes and their remedies:
| Potential Cause | Troubleshooting Steps |
| Presence of water | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the recovery of the starting material.[5] |
| Degraded coupling agent | Use a fresh bottle of the coupling agent (e.g., EDC, HATU) as they can be sensitive to moisture and degrade over time. |
| Inefficient activation | If using a carbodiimide (B86325) like EDC, consider adding an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve the reaction rate and suppress side reactions.[6] For challenging couplings, a more potent coupling agent like HATU may be necessary.[7] |
| Incorrect stoichiometry | Ensure the correct molar ratios of reagents are used. Typically, a slight excess of the amine and coupling agent relative to the carboxylic acid is employed. |
| Suboptimal temperature | While many amide couplings proceed at room temperature, some may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.[8] |
Q5: My TLC plate shows multiple spots after the reaction. What are the likely impurities and how can I remove them?
A5: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts. Common impurities include:
-
Unreacted 4-bromobenzoic acid: Can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.
-
Urea (B33335) byproduct from EDC: The urea byproduct of EDC is water-soluble and can be removed by washing the reaction mixture with water or a dilute acid solution (e.g., 0.1 M HCl) during the aqueous workup.[9][10][11]
-
N-acylurea byproduct: This can form when the O-acylisourea intermediate rearranges. The addition of HOBt can minimize the formation of this byproduct.[6] Purification by column chromatography is usually effective for its removal.
Route 2: Acylation from 4-Bromobenzoyl Chloride (Schotten-Baumann Reaction)
Q6: My reaction of 4-bromobenzoyl chloride with methylamine is giving a poor yield. What could be the problem?
A6: Low yields in this reaction are often due to the following:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 4-bromobenzoyl chloride | 4-bromobenzoyl chloride is highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. The acid chloride should be added to the reaction mixture in a controlled manner to avoid prolonged exposure to atmospheric moisture.[12][13] |
| Inadequate mixing | In a biphasic Schotten-Baumann reaction (e.g., dichloromethane (B109758) and aqueous base), vigorous stirring is crucial to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase.[14] |
| Protonation of methylamine | The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the unreacted methylamine, rendering it non-nucleophilic. The presence of a base (e.g., triethylamine (B128534), aqueous NaOH) is essential to neutralize the HCl.[1][15] |
| Incorrect reaction temperature | The reaction is typically exothermic and may require initial cooling (e.g., an ice bath) to control the reaction rate and prevent side reactions.[16] |
Q7: I am observing a significant amount of 4-bromobenzoic acid as a byproduct. How can I prevent this?
A7: The formation of 4-bromobenzoic acid is a direct result of the hydrolysis of 4-bromobenzoyl chloride.[12] To minimize this side reaction:
-
Strictly adhere to anhydrous reaction conditions.
-
Add the 4-bromobenzoyl chloride solution dropwise to the cooled solution of methylamine and base.
-
Ensure efficient stirring to promote the desired reaction with methylamine over hydrolysis.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add a solution of methylamine (1.2 eq) and DIPEA (2.5 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Acylation using 4-Bromobenzoyl Chloride
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane (DCM).[17]
-
In a separate flask, dissolve methylamine (2.0 M solution in THF, 1.1 eq) and triethylamine (2.2 eq) in DCM.[17]
-
Cool the methylamine solution in an ice bath.
-
Slowly add the 4-bromobenzoyl chloride solution dropwise to the stirred methylamine solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[17]
-
Quench the reaction with 2.0 N hydrochloric acid.[17]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[17]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Coupling
| Coupling Agent System | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | 4-12 | 70-95[6] |
| HATU | DIPEA | DMF | 1-4 | >90 |
Table 2: Troubleshooting Summary for Low Yield
| Synthetic Route | Common Cause | Recommended Solution |
| Amide Coupling | Moisture | Use anhydrous solvents and dry glassware.[5] |
| Amide Coupling | Ineffective Activation | Add HOBt or use a stronger coupling agent like HATU.[6][7] |
| Acylation | Acid Chloride Hydrolysis | Maintain strict anhydrous conditions; controlled addition of acid chloride.[12] |
| Acylation | Amine Protonation | Use a base (e.g., triethylamine) to neutralize the HCl byproduct.[1] |
Visualizations
Caption: Experimental workflow for the amide coupling synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Schotten-Baumann Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. This compound 98% | 27466-83-7 [chemicalbook.com]
Technical Support Center: 4-Bromo-N-methylbenzamide Stability and Decomposition Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Bromo-N-methylbenzamide during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.
-
Thermal Stress: Elevated temperatures can provide the energy needed to break chemical bonds, leading to thermal decomposition.
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) region, can induce photochemical reactions that lead to the degradation of the molecule.
Q2: What are the expected decomposition products of this compound?
A2: Under hydrolytic conditions, the primary decomposition products are 4-bromobenzoic acid and methylamine (B109427). Thermal and photolytic degradation can lead to a more complex mixture of products, potentially including debrominated species and products of radical reactions. Hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[1]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture.[1] For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be kept away from heat sources, flames, sparks, and strong oxidizing agents.[1]
Q4: How can I visually identify if my sample of this compound has started to decompose?
A4: While visual inspection is not a definitive test for purity, signs of degradation can include a change in color (e.g., yellowing), a change in physical state (e.g., clumping of a powder due to moisture absorption), or the presence of an unusual odor. Any of these signs warrant further analytical investigation to confirm the purity of the compound.
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Decomposition
Symptom: You observe a decrease in the purity of your this compound sample over time, especially when it is in solution or exposed to humid conditions. You may also detect the presence of 4-bromobenzoic acid or methylamine in your analytical runs.
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly dependent on pH. If your experimental conditions permit, buffer your solution to a neutral pH (around 7) to minimize acid or base-catalyzed hydrolysis.
-
Solvent Choice: If possible, use aprotic solvents that are free of water. If aqueous solutions are necessary, use freshly prepared buffers and minimize the exposure of the solution to the atmosphere.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. The rate of hydrolysis increases with temperature.
Logical Relationship for Preventing Hydrolysis
Issue 2: Suspected Thermal Decomposition
Symptom: You are running a reaction at an elevated temperature and notice a significant loss of your starting material, this compound, with the appearance of multiple, often unidentified, peaks in your chromatogram.
Troubleshooting Steps:
-
Determine Decomposition Onset: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of thermal decomposition for your specific batch of this compound. This will define the upper-temperature limit for your experiments.
-
Inert Atmosphere: If your reaction chemistry allows, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidative degradation, which can be initiated at high temperatures.
-
Minimize Heating Time: If a high temperature is unavoidable, design your experiment to minimize the time the compound is exposed to this temperature.
Experimental Workflow for Thermal Stability Assessment
Issue 3: Suspected Photodegradation
Symptom: Your this compound samples, especially in solution, show degradation when left exposed to ambient light or when used in photochemical reactions where it is not the intended reactant.
Troubleshooting Steps:
-
Protect from Light: Work with this compound in a laboratory with minimal exposure to natural and artificial light. Use amber-colored glassware or wrap your reaction vessels and storage containers in aluminum foil.
-
Wavelength Filtering: If you are conducting a photochemical experiment, use appropriate light filters to ensure that only the desired wavelengths of light are irradiating your sample, avoiding high-energy UV radiation if it is not necessary for your reaction.
-
Control Samples: When conducting photostability studies, always include a "dark" control sample that is handled identically but shielded from light to differentiate between photodegradation and other degradation pathways.
Quantitative Data Summary
The following table summarizes expected, though not experimentally confirmed for this specific molecule, quantitative parameters relevant to the stability of this compound. These values are based on data for structurally similar aromatic amides and should be used as a guideline for experimental design.
| Parameter | Condition | Expected Value/Range | Analytical Technique |
| Hydrolysis Rate | Acidic (pH < 4) | Increased rate | HPLC, UV-Vis |
| Neutral (pH 6-8) | Slower rate | HPLC, UV-Vis | |
| Basic (pH > 9) | Increased rate | HPLC, UV-Vis | |
| Thermal Decomposition | Onset Temperature | 150 - 250 °C | TGA/DSC |
| Photostability | UV Exposure | Potential for degradation | HPLC, UV-Vis |
| Visible Light | Generally more stable than under UV | HPLC, UV-Vis |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its primary hydrolytic degradation product, 4-bromobenzoic acid.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Decomposition
This protocol outlines the procedure to determine the thermal decomposition profile of this compound.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Alumina or platinum.
-
Sample Mass: 5-10 mg.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed or by the intersection of the baseline with the tangent of the decomposition curve.
Protocol 3: Forced Degradation Study - Hydrolysis
This protocol describes a forced degradation study to assess the hydrolytic stability of this compound.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Stress Solutions:
-
Acidic: 0.1 N Hydrochloric Acid.
-
Basic: 0.1 N Sodium Hydroxide.
-
Neutral: Purified Water.
-
-
Initiate Degradation: To separate vials containing the acidic, basic, and neutral solutions, add a small aliquot of the stock solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubation: Incubate the vials at 60 °C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase.
-
Analysis: Analyze the samples using the stability-indicating HPLC method (Protocol 1) to quantify the remaining this compound and the formation of 4-bromobenzoic acid.
Signaling Pathway for Forced Degradation Analysis
References
Technical Support Center: 4-Bromo-N-methylbenzamide Production
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is the acylation of methylamine (B109427) with 4-bromobenzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for reaction efficiency, impurity profile, and ease of work-up, especially during scale-up.
Q2: What are the primary safety concerns when handling the reactants for this synthesis?
A2: Both 4-bromobenzoyl chloride and methylamine present significant safety hazards.
-
4-Bromobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and will react with water to release corrosive hydrogen bromide and hydrochloric acid gases.[1][2] Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[1]
-
Methylamine (40% solution in water): This solution is flammable, corrosive, and toxic if inhaled or swallowed.[4][5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[4][5] Due to its high volatility and flammability, it must be handled in an area free of ignition sources, using spark-proof tools and explosion-proof equipment.[4]
Q3: How does the reaction exothermicity impact scaling up this synthesis?
A3: The reaction between 4-bromobenzoyl chloride and methylamine is highly exothermic. On a small laboratory scale, this heat can often be dissipated by the surrounding environment or a simple ice bath. However, during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid temperature increase, potentially causing the solvent to boil, increasing pressure, and accelerating side reactions, which can compromise both safety and product purity. A detailed thermal hazard assessment and an engineered cooling system are essential for large-scale production.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities include:
-
Unreacted 4-bromobenzoyl chloride: Can be present if an insufficient amount of methylamine is used or if the reaction does not go to completion.
-
4-Bromobenzoic acid: Formed from the hydrolysis of 4-bromobenzoyl chloride by moisture present in the reactants or solvent.
-
Bis-acylated methylamine (di(4-bromobenzoyl)methylamine): This impurity is less common but can form under certain conditions, particularly if the base is not added correctly.
-
Residual solvents: Solvents used in the reaction and work-up may be present in the final product if not adequately removed during drying.
Q5: Which purification methods are most effective for this compound at a larger scale?
A5: While column chromatography is a powerful tool for purification at the lab scale, it is often not economically viable for large-scale production.[7][8] Recrystallization is the preferred method for purifying large quantities of this compound. A suitable solvent system must be identified that dissolves the product at elevated temperatures and allows for its crystallization upon cooling, while keeping impurities dissolved in the mother liquor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient mixing or reaction time. | At larger scales, ensure efficient agitation to maintain a homogenous mixture. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Hydrolysis of 4-bromobenzoyl chloride. | Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Loss of product during work-up. | Optimize the pH during aqueous washes to ensure the product remains in the organic phase. Minimize the number of extraction and transfer steps. | |
| High Impurity Levels | Reaction temperature too high. | Implement a controlled addition of the acyl chloride to the methylamine solution to manage the exotherm. Ensure the cooling system is adequate for the scale of the reaction. |
| Incorrect stoichiometry. | Accurately calculate and dispense all reagents. A slight excess of methylamine can be used to ensure the complete conversion of the acyl chloride. | |
| Product "Oiling Out" During Recrystallization | The solution is too concentrated or cooling is too rapid. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the vessel can promote gradual cooling. |
| Presence of significant impurities. | Consider a pre-purification step, such as a wash of the crude solid with a solvent that selectively dissolves some impurities. | |
| Difficult Filtration of Product | Very fine particles are formed. | Optimize the cooling profile during crystallization to encourage the growth of larger crystals. Stirring the slurry at a controlled temperature before filtration can sometimes improve particle size. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 4-Bromobenzoyl Chloride | 10.0 g (45.5 mmol) | 1.0 kg (4.55 mol) |
| Methylamine (40% aq. soln.) | 7.8 mL (91.0 mmol) | 780 mL (9.1 mol) |
| Triethylamine (B128534) | 7.0 mL (50.2 mmol) | 700 mL (5.02 mol) |
| Solvent (Dichloromethane) | 150 mL | 15 L |
| Reaction Temperature | 0-10 °C | 0-10 °C (with controlled addition) |
| Typical Reaction Time | 1-2 hours | 3-5 hours |
| Typical Yield | 95-98% | 90-95% |
Table 2: Purity Profile Before and After Recrystallization
| Compound | Crude Product (HPLC Area %) | After Recrystallization (HPLC Area %) |
| This compound | 96.5% | >99.5% |
| 4-Bromobenzoic acid | 2.5% | <0.1% |
| Unreacted 4-Bromobenzoyl Chloride | 0.5% | Not Detected |
| Other Impurities | 0.5% | <0.4% |
Experimental Protocols
Laboratory Scale Synthesis (10 g)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromobenzoyl chloride (10.0 g, 45.5 mmol) in dichloromethane (B109758) (100 mL).
-
Amine Solution: In a separate beaker, add triethylamine (7.0 mL, 50.2 mmol) to a 40% aqueous solution of methylamine (7.8 mL, 91.0 mmol) and cool the mixture in an ice bath.
-
Reaction: Cool the flask containing the 4-bromobenzoyl chloride solution to 0-5 °C using an ice bath. Slowly add the cold methylamine solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 50 mL of 2 N hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a white solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound (typical yield: ~9.2 g, 95%).
Pilot Scale Synthesis (1 kg) - Conceptual
-
Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and a port for controlled additions.
-
Reagent Charge: Charge the reactor with dichloromethane (10 L) and 4-bromobenzoyl chloride (1.0 kg, 4.55 mol). Start the agitation and begin cooling the reactor jacket to 0-5 °C.
-
Amine Addition: In a separate, suitable vessel, prepare the methylamine solution by mixing a 40% aqueous solution of methylamine (780 mL, 9.1 mol) and triethylamine (700 mL, 5.02 mol).
-
Controlled Reaction: Once the reactor contents are at the target temperature, begin the controlled addition of the methylamine solution via a dosing pump over a period of 1-2 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 10-15 °C for an additional 2-3 hours, or until reaction completion is confirmed by in-process HPLC analysis.
-
Quench and Work-up: Slowly add 5 L of 2 N hydrochloric acid to the reactor, controlling any temperature increase. After stirring, stop the agitation and allow the layers to separate. Drain the lower organic layer. Wash the organic layer with water (2 x 5 L).
-
Solvent Swap and Crystallization: Distill off the dichloromethane under vacuum. Charge a suitable crystallization solvent (e.g., ethanol), heat to dissolve the crude product, and then cool under a controlled profile to induce crystallization.
-
Isolation and Drying: Isolate the product by centrifugation, wash the cake with cold solvent, and dry under vacuum at a controlled temperature to obtain the final product.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for production.
Caption: Troubleshooting logic for yield and purity issues.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Impurities in 4-Bromo-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Impurities in this compound samples typically originate from unreacted starting materials or by-products of the synthesis process. The most common synthesis route involves the reaction of a 4-bromobenzoyl derivative with methylamine (B109427). Therefore, likely impurities include:
-
Unreacted Starting Materials:
-
4-Bromobenzoic acid
-
4-Bromobenzoyl chloride (if used as the starting material)
-
Excess methylamine or its salts
-
-
By-products and Related Substances:
-
4-Bromobenzamide: Formed by hydrolysis of the product or if ammonia (B1221849) is present as an impurity in the methylamine source.[1]
-
N,N-dimethyl-4-bromobenzamide: This can be formed if dimethylamine (B145610) is present as an impurity in the methylamine source.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane (B109758), ethyl acetate, hexanes).
-
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of this compound and separating it from its impurities.[2][3] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.[4] The presence of unexpected signals can indicate impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for selecting a suitable solvent system for column chromatography.[5]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique can help in identifying the molecular weights of unknown impurities.[6]
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[7]
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid sample. The choice of solvent is critical.
-
Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or when a very high degree of purity is required.[8]
Q4: How can I avoid the hydrolysis of this compound during workup and purification?
A4: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 4-bromobenzoic acid and methylamine. To minimize hydrolysis, it is advisable to:
-
Use mild acidic and basic conditions during the workup.
-
Avoid prolonged heating in the presence of water, especially at extreme pH values.
-
Thoroughly dry the purified product to remove residual water before storage.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Try a more polar solvent or a mixed solvent system (e.g., ethanol (B145695)/water, ethyl acetate/hexanes).- Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The solution is too concentrated.- The solution is cooling too quickly.- High levels of impurities are present. | - Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool more slowly by insulating the flask.- Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure product. |
| Poor recovery of the purified product. | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a solvent system where the product has lower solubility at cold temperatures. |
| Impurities co-precipitate with the product. | - The chosen solvent does not effectively differentiate between the product and the impurity. | - Try a different recrystallization solvent or solvent system.- Consider a preliminary purification step, such as column chromatography, to remove the problematic impurity. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product and impurities. | - The eluent system is not optimized. | - Use TLC to find an eluent system that gives a good separation with the Rf of the product around 0.2-0.4.- Employ a shallower solvent gradient during elution. |
| Product elutes too quickly or too slowly. | - The eluent is too polar or not polar enough. | - Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking or tailing of the product band. | - The compound may be acidic or basic and interacting strongly with the silica (B1680970) gel.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).- Use a larger column or a smaller amount of crude product. |
| Cracks appearing in the silica gel bed. | - The column was not packed properly.- The eluent was allowed to run dry. | - Ensure the silica gel is packed uniformly as a slurry.- Keep the top of the silica gel covered with eluent at all times. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexanes and ethyl acetate.[5] Aim for an Rf value of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the elution process.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Hypothetical Purity of this compound Before and After Purification
| Purification Method | Purity Before (%) | Purity After (%) | Key Impurities Removed |
| Recrystallization | 92.5 | 98.9 | 4-Bromobenzoic acid, residual methylamine salts |
| Column Chromatography | 85.0 | >99.5 | 4-Bromobenzoic acid, 4-bromobenzamide, other by-products |
Table 2: 1H and 13C NMR Chemical Shifts for this compound in CDCl3 [4]
| 1H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.62 | Doublet | 2H | Ar-H | |
| 7.55 | Doublet | 2H | Ar-H | |
| 6.18 | Broad singlet | 1H | N-H | |
| 3.00 | Doublet | 3H | N-CH3 | |
| 13C NMR | Chemical Shift (ppm) | |||
| 167.39 | C=O | |||
| 133.69 | Ar-C | |||
| 131.95 | Ar-C | |||
| 128.61 | Ar-C | |||
| 126.17 | Ar-C-Br | |||
| 27.02 | N-CH3 |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for when a product "oils out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Development for 4-Bromo-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 4-Bromo-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][2][3] Spectroscopic methods like NMR and Infrared (IR) spectroscopy are also used for structural confirmation.[2][4][5]
Q2: What are the key chemical properties of this compound relevant to analytical method development?
A2: Key properties include its molecular formula (C8H8BrNO) and molecular weight (214.06 g/mol ).[2][6] It is a solid at room temperature and its solubility in common HPLC and GC solvents should be experimentally determined to prepare standards and samples. Its structure contains a bromine atom, which produces a characteristic isotopic pattern in mass spectrometry that can aid in identification.[7]
Q3: What potential impurities should I consider during method development?
A3: Potential impurities can arise from the synthesis process. Common starting materials for its synthesis include 4-bromobenzoyl chloride and methylamine.[4] Therefore, unreacted starting materials, by-products from side reactions, and degradation products should be considered as potential impurities. The stability of this compound under different conditions (e.g., pH, light, temperature) should also be evaluated to identify potential degradants.[8]
Q4: What are the critical parameters to consider when developing an HPLC method for this compound?
A4: Critical parameters for an HPLC method include the choice of column (a C18 reverse-phase column is common), mobile phase composition (e.g., acetonitrile (B52724) and water/buffer), pH of the mobile phase, column temperature, flow rate, and detector wavelength for UV detection.[9] For related benzamides, UV detection is typically performed in the range of 240-280 nm.
Q5: Is derivatization required for the analysis of this compound?
A5: Derivatization is generally not required for the analysis of this compound by HPLC-UV or GC-MS, as it possesses chromophores for UV detection and is sufficiently volatile for GC analysis. However, derivatization has been used for related compounds to improve detection in specific applications, such as LC-MS/MS analysis of biological samples.[10]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?
A1: Peak tailing is a common issue in HPLC. Possible causes and solutions are summarized below.
-
Cause: Interaction with active sites (e.g., residual silanols) on the column packing.
-
Solution: Use a well-end-capped column. Adjust the mobile phase pH to suppress the ionization of the analyte or silanols. Adding a competitive base (e.g., triethylamine) to the mobile phase can also help.[11]
-
-
Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Cause: Column void or contamination.
-
Solution: A void at the column inlet can cause peak distortion. Reverse and flush the column (disconnected from the detector). If the problem persists, the column may need to be replaced.[12]
-
-
Cause: Extra-column effects.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure proper fitting connections to avoid dead volume.[13]
-
Q2: My baseline is noisy or drifting. How can I fix this?
A2: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.
-
Cause: Contaminated or improperly prepared mobile phase.
-
Cause: Detector issues.
-
Solution: The detector lamp may be failing and require replacement. Ensure the detector is properly warmed up. Clean the detector cell if it is contaminated.[15]
-
-
Cause: Pump malfunction or leaks.
Q3: I am experiencing low sensitivity or no peak for my analyte. What should I do?
A3: Low sensitivity can be due to a variety of factors related to the sample, mobile phase, or instrument.
-
Cause: Incorrect detector wavelength.
-
Solution: Determine the UV maximum absorbance for this compound in your mobile phase using a UV-Vis spectrophotometer or a diode array detector and set the detector to that wavelength.
-
-
Cause: Sample degradation.
-
Solution: Ensure the sample is stable in the chosen diluent. Prepare fresh samples and standards.[7]
-
-
Cause: Insufficient sample concentration.
-
Solution: Increase the concentration of the sample, if possible, while avoiding column overload.
-
-
Cause: Leaks in the system.
-
Solution: A leak can cause a portion of the sample to bypass the column or detector, leading to a smaller peak. Thoroughly inspect the system for any leaks.[15]
-
Gas Chromatography (GC)
Q1: I am observing poor peak shape (fronting, tailing, or splitting) for this compound. What could be the cause?
A1: Poor peak shape in GC can be caused by several factors.
-
Cause: Column overload (leading to peak fronting).
-
Solution: Dilute the sample or reduce the injection volume.[7]
-
-
Cause: Active sites in the inlet liner or column (leading to peak tailing).
-
Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the column is old, it may need to be replaced.
-
-
Cause: Inappropriate injection temperature.
-
Solution: The injection temperature may be too low for efficient vaporization or too high, causing sample degradation. Optimize the injector temperature.[7]
-
-
Cause: Mismatch between solvent and stationary phase polarity (leading to peak splitting).
-
Solution: Ensure the injection solvent is compatible with the stationary phase.
-
Q2: I see "ghost peaks" in my blank injections. What is the source?
A2: Ghost peaks are peaks that appear in blank runs and can be due to carryover or contamination.
-
Cause: Carryover from a previous injection.
-
Solution: Develop a robust needle wash method for the autosampler. If carryover persists, it may be originating from the injector port or the front of the GC column. Bake out the column at a high temperature (within its limit).[16]
-
-
Cause: Contamination of the carrier gas or gas lines.
-
Solution: Ensure high-purity carrier gas is used with appropriate traps to remove oxygen, moisture, and hydrocarbons.
-
-
Cause: Septum bleed.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Q3: The response for my halogenated analyte is low or inconsistent. How can I improve it?
A3: Halogenated compounds can be challenging to analyze by GC.
-
Cause: Analyte degradation in the injector.
-
Solution: Optimize the injector temperature to prevent thermal degradation. Use a deactivated liner.[7]
-
-
Cause: Inefficient detection.
-
Solution: If using a mass spectrometer, ensure the ion source is clean and the detector is tuned. For halogen-specific detectors like an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD), optimize the detector parameters.[17][18] An XSD is highly selective for halogenated compounds.[17]
-
-
Cause: Adsorption in the system.
-
Solution: Ensure all components in the sample path (liner, column) are properly deactivated to prevent active sites from adsorbing the analyte.
-
Data Presentation
Table 1: Example HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile : Water (or 0.1% Formic Acid in Water) |
| Gradient/Isocratic | Isocratic or Gradient, to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL[19] |
| Detection Wavelength | Determined by UV scan (typically 240-280 nm)[19] |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50, v/v)[9] |
Table 2: Example GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | HP-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)[3] |
| Carrier Gas | Helium[3] |
| Inlet Temperature | 250-280 °C (to be optimized) |
| Injection Mode | Split/Splitless (to be optimized) |
| Oven Program | Start at 100°C, ramp to 280°C (to be optimized) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| MS Scan Mode | Full Scan (m/z 50-400) or SIM for quantification[19] |
Table 3: Illustrative Method Validation Performance
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999[19] | ≥ 0.998[19] |
| Accuracy (% Recovery) | 98-102%[19] | 98-102% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~10-50 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~50-150 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assay of this compound
-
Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas by sonication or online degasser.
-
-
Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (e.g., Acetonitrile:Water 50:50).
-
-
Sample Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
-
Protocol 2: GC-MS Analysis of this compound
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Prepare a stock solution (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations.
-
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Filter the solution if it contains particulates.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters outlined in Table 2.
-
Inject a solvent blank to check for system cleanliness.
-
Inject the standard solutions to establish a calibration curve and determine the retention time.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound.[7]
-
Quantify the analyte using the calibration curve.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Decision tree for troubleshooting poor GC peak shape.[7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound 98% | 27466-83-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. realab.ua [realab.ua]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 4-Bromo-N-methylbenzamide and its structural isomers and analogs. The aim is to furnish researchers with the necessary data and methodologies to unequivocally confirm the structure of this compound through a comparative analytical approach.
Spectroscopic and Physical Data Comparison
The following tables summarize the key spectroscopic and physical data for this compound and two common alternatives, 3-Bromo-N-methylbenzamide and 4-Bromo-N,N-dimethylbenzamide. This data is essential for distinguishing between these closely related compounds.
Table 1: General and Physical Data
| Property | This compound | 3-Bromo-N-methylbenzamide | 4-Bromo-N,N-dimethylbenzamide |
| Molecular Formula | C₈H₈BrNO | C₈H₈BrNO | C₉H₁₀BrNO |
| Molecular Weight | 214.06 g/mol | 214.06 g/mol | 228.09 g/mol |
| CAS Number | 27466-83-7[1] | 49834-22-2[2] | 18469-37-9 |
| IUPAC Name | This compound[1] | 3-bromo-N-methylbenzamide[2] | 4-bromo-N,N-dimethylbenzamide |
| SMILES | CNC(=O)c1ccc(Br)cc1[1] | CNC(=O)C1=CC(=CC=C1)Br[2] | CN(C)C(=O)c1ccc(Br)cc1 |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (br s, 1H, NH), 3.00 (d, 3H, N-CH₃) |
| 3-Bromo-N-methylbenzamide | Data not readily available in cited sources |
| 4-Bromo-N,N-dimethylbenzamide | 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H)[3] |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 167.3, 133.4, 131.8, 128.5, 126.1, 26.9[4] |
| 3-Bromo-N-methylbenzamide | Data available through SpectraBase, specific shifts not extracted.[2] |
| 4-Bromo-N,N-dimethylbenzamide | Data available through SpringerMaterials, specific shifts not extracted. |
Table 4: Mass Spectrometry Data (GC-MS)
| Compound | Key m/z values |
| This compound | 215 (M+), 183, 185 |
| 3-Bromo-N-methylbenzamide | 212, 185, 183[2] |
| 4-Bromo-N,N-dimethylbenzamide | Data not readily available in cited sources |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of analytical results. Below are the protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromobenzoyl chloride and methylamine (B109427).
-
Reaction Setup: Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (B109758) (DCM, 100 mL) in a suitable reaction flask.
-
Addition of Base: Add triethylamine (B128534) (TEA, 7.0 mL, 50.2 mmol) to the solution.
-
Amidation: Slowly add a 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1 hour at room temperature.
-
Work-up: Quench the reaction with 2.0 N hydrochloric acid (50 mL). Extract the mixture with dichloromethane (2 x 100 mL).
-
Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 400 MHz NMR spectrometer at room temperature.
-
Data Processing: Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Sample Introduction: Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) as the ionization method.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Sample Preparation: Prepare a thin solid film by dissolving a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride) and depositing a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate.[5]
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.[5]
Workflow and Structural Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming the structure of this compound and the logical relationship of its structural components.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationships of structural components for the compared benzamide derivatives.
References
Validating 4-Bromo-N-methylbenzamide: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic data comparison for 4-Bromo-N-methylbenzamide against two closely related analogues: 4-bromobenzamide (B181206) and N-methylbenzamide. The presented data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offers a clear benchmark for validating the synthesis and purity of this compound.
This guide furnishes detailed experimental protocols for acquiring the spectroscopic data and utilizes data visualization to illustrate the analytical workflow, ensuring a thorough understanding of the validation process.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogues.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.62 | d | 8.5 | 2H, Ar-H |
| 7.55 | d | 8.4 | 2H, Ar-H | |
| 6.18 | br s | - | 1H, NH | |
| 3.00 | d | 4.9 | 3H, N-CH₃ | |
| 4-Bromobenzamide | 7.75 | d | 8.5 | 2H, Ar-H |
| 7.63 | d | 8.5 | 2H, Ar-H | |
| 6.0 (approx.) | br s | - | 2H, NH₂ | |
| N-Methylbenzamide | 7.75 - 7.72 | m | - | 2H, Ar-H |
| 7.48 - 7.38 | m | - | 3H, Ar-H | |
| 6.3 (approx.) | br s | - | 1H, NH | |
| 2.99 | d | 4.8 | 3H, N-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 167.39 | C=O |
| 133.69 | Ar-C | |
| 131.95 | Ar-C | |
| 128.61 | Ar-C | |
| 126.17 | Ar-C-Br | |
| 27.02 | N-CH₃ | |
| 4-Bromobenzamide | 168.0 (approx.) | C=O |
| 133.0 (approx.) | Ar-C | |
| 132.1 (approx.) | Ar-C | |
| 129.0 (approx.) | Ar-C | |
| 125.5 (approx.) | Ar-C-Br | |
| N-Methylbenzamide | 168.3 | C=O |
| 134.6 | Ar-C | |
| 131.4 | Ar-C | |
| 128.6 | Ar-C | |
| 126.9 | Ar-C | |
| 26.9 | N-CH₃ |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | ν (N-H) | ν (C=O) | ν (C-N) | ν (C-Br) |
| This compound | ~3300 | ~1640 | ~1540 | ~680 |
| 4-Bromobenzamide | ~3360, ~3170 | ~1660 | ~1625 | ~670 |
| N-Methylbenzamide | ~3320 | ~1645 | ~1545 | - |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 213/215 [M]⁺ | 184/186, 156/158, 104, 76 |
| 4-Bromobenzamide | 199/201 [M]⁺ | 183/185, 155/157, 76 |
| N-Methylbenzamide | 135 [M]⁺ | 105, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool into a clean NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 126 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at 70 eV.
-
-
Analysis:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic data acquisition and the logical relationship of the compared compounds.
A Comparative Analysis of 4-Bromo-N-methylbenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Bromo-N-methylbenzamide with other benzamide (B126) derivatives, focusing on their performance in various biological assays. While direct comparative data for this compound is limited in publicly available literature, this document synthesizes information on its synthesis, predicted activity based on structure-activity relationships (SAR), and compares it with data from structurally related benzamides.
Introduction to Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. These compounds have demonstrated significant clinical utility across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The versatility of the benzamide core allows for fine-tuning of physicochemical properties and target-specific interactions, making it a fertile ground for the discovery of novel therapeutics.
Physicochemical Properties
The physicochemical properties of a benzamide derivative, such as lipophilicity, electronic effects, and steric factors, are crucial determinants of its pharmacokinetic and pharmacodynamic profile. The 4-bromo and N-methyl substitutions on the benzamide scaffold of this compound influence these properties.
| Property | This compound | Unsubstituted Benzamide | N-methylbenzamide | 4-Chlorobenzamide |
| Molecular Formula | C₈H₈BrNO | C₇H₇NO | C₈H₉NO | C₇H₆ClNO |
| Molecular Weight | 214.06 g/mol | 121.14 g/mol | 135.16 g/mol | 155.59 g/mol |
| LogP (Predicted) | ~2.1 | ~0.6 | ~1.1 | ~1.5 |
| Key Substituents | 4-Bromo, N-Methyl | None | N-Methyl | 4-Chloro |
Note: LogP values are estimated and can vary based on the prediction algorithm.
The 4-bromo substituent significantly increases the lipophilicity (LogP) compared to the unsubstituted benzamide, which can enhance membrane permeability. The N-methyl group also contributes to increased lipophilicity.
Comparative Biological Activity
Benzamide derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, antipsychotic, and antiviral effects. The following sections compare the known or inferred activity of this compound with other benzamides in these areas.
Anticancer Activity (HDAC Inhibition)
Many benzamide derivatives are known to be inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression.
Structure-Activity Relationship (SAR) Insights:
-
Zinc-Binding Group: The benzamide moiety can act as a zinc-binding group, crucial for HDAC inhibition.
-
Linker: The phenyl ring serves as a linker that positions the other functional groups within the enzyme's active site.
-
Cap Group: Substituents on the phenyl ring and the amide nitrogen act as the "cap group," which interacts with the surface of the enzyme. The nature of the cap group influences potency and selectivity. Halogen substitutions at the 4-position, such as bromine, can increase inhibitory activity.
While no direct IC50 values for this compound as an HDAC inhibitor were found, studies on related compounds suggest that the 4-bromo substitution is favorable for activity. For instance, N-phenylbenzamide derivatives with a 4-bromophenyl group have been investigated as potential therapeutic agents.
Antipsychotic Activity (Dopamine D2 Receptor Antagonism)
Substituted benzamides are a well-established class of antipsychotic drugs, primarily acting as antagonists of the dopamine (B1211576) D2 receptor.
SAR Insights:
-
The N-substituted side chain is a critical determinant of D2 receptor affinity and selectivity.
-
Substitutions on the aromatic ring, including halogens, can modulate the antipsychotic potency.
Antiviral Activity
Recent studies have explored the potential of benzamide derivatives as antiviral agents.
A study on N-phenylbenzamide derivatives identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as an active inhibitor of enterovirus 71 (EV71).[2] This compound, which shares the 4-bromophenyl moiety with a hypothetical N-phenyl analog of our target compound, provides valuable comparative data.
| Compound | Target | IC₅₀ (µM) | Cytotoxicity (TC₅₀, µM) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 |
| Pirodavir (Reference) | Enterovirus 71 | - | 31 ± 2.2 |
This data suggests that the 4-bromo substitution on the N-phenyl ring is compatible with potent antiviral activity and low cytotoxicity.[2] While this is not a direct measure of this compound's activity, it highlights the potential of the 4-bromo-N-arylbenzamide scaffold in antiviral drug discovery.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of benzamide derivatives.
Synthesis of this compound
A common method for the synthesis of N-methylbenzamides is the reaction of the corresponding benzoyl chloride with methylamine (B109427).
Protocol:
-
Dissolve 4-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).
-
Add a base, such as triethylamine (B128534) (2.2 equivalents), to the solution.
-
Slowly add a solution of methylamine (e.g., 2.0 N in THF) dropwise with stirring.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Quench the reaction with a dilute acid, such as 2.0 N hydrochloric acid.
-
Extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
In Vitro HDAC Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific histone deacetylase enzyme.
Protocol:
-
Prepare a reaction buffer containing the HDAC enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore/quencher pair), and the test compound at various concentrations.
-
Initiate the reaction and incubate at 37°C for a specified period.
-
Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated substrate, leading to a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data.
Dopamine D2 Receptor Binding Assay
This assay measures the affinity of a compound for the dopamine D2 receptor.
Protocol:
-
Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound in a suitable buffer.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
General Synthesis Workflow for Substituted Benzamides
Caption: A typical workflow for the synthesis and biological evaluation of substituted benzamides.
General Mechanism of HDAC Inhibition by Benzamides
Caption: Benzamide inhibitors bind to the HDAC active site, preventing histone deacetylation.
Conclusion
This compound is a benzamide derivative with physicochemical properties that suggest good potential for biological activity. While direct comparative data is scarce, analysis of structure-activity relationships and data from closely related analogs indicate that it may possess anticancer, neuroleptic, and antiviral properties. The 4-bromo substitution is generally associated with increased lipophilicity and can contribute favorably to binding interactions with various biological targets. Further direct comparative studies are necessary to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery programs. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
Comparative Biological Activity: Enzyme Inhibition and Cytotoxicity
A Comparative Guide to the Biological Activity of 4-Bromo-N-methylbenzamide and Its Analogs
This guide provides a comprehensive comparison of the biological activities of this compound and its structurally related analogs. The focus is on their potential as enzyme inhibitors and cytotoxic agents, with supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.
The benzamide (B126) moiety is a key pharmacophore in many biologically active compounds, including several approved PARP inhibitors.[1][2] The introduction of various substituents on the benzamide scaffold allows for the modulation of potency and selectivity against different biological targets.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[2][3] The benzamide core is known to be essential for binding to the nicotinamide (B372718) pocket of PARPs.[1]
Table 1: In Vitro PARP-1 Inhibitory Activity of Benzamide Derivatives
| Compound ID | Modification | IC50 (µM) | Reference |
| 28d | Hydroxybenzamide derivative with a hydroxamate group | 3.2 | [3] |
| Olaparib | FDA-approved PARP inhibitor | 0.008 (PARP1), 0.007 (PARP2) | [1][4] |
| Rucaparib | FDA-approved PARP inhibitor | Not specified | [1] |
| Niraparib | FDA-approved PARP inhibitor | Not specified | [1] |
| Talazoparib | FDA-approved PARP inhibitor | Not specified | [1] |
Cytotoxic Activity
The cytotoxic effects of benzamide derivatives have been evaluated against various cancer cell lines. This is often a desired outcome for potential anticancer agents.
Table 2: In Vitro Cytotoxic Activity of Benzamide Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(5-bromo-8-methoxy-1-azocoumarin-3-yl) benzamide (9) | HepG2 (Liver Cancer) | Not specified, but showed efficient antiproliferative effects | [5] |
| 2-isopropoxy-6-pentadecyl-N-pyridin-4-ylbenzamide (27) | HeLa (Cervical Cancer) | 11.02 | [6] |
| 2-ethoxy-N-(3-nitrophenyl)-6-pentadecylbenzamide (22) | HeLa (Cervical Cancer) | 13.55 | [6] |
| 2-ethoxy-6-pentadecyl-N-pyridin-4-ylbenzamide (10) | HeLa (Cervical Cancer) | 15.29 | [6] |
| Nimesulide derivative (Compound 1) | MDA-MB-468 (Breast Cancer) | 0.00389 | [7] |
| Nimesulide derivative (Compound 1) | DU145 (Prostate Cancer) | 0.002298 | [7] |
| 4-Methylbenzamide derivative (Compound 7) | K562 (Leukemia) | 2.27 | [8] |
| 4-Methylbenzamide derivative (Compound 7) | HL-60 (Leukemia) | 1.42 | [8] |
| 4-Methylbenzamide derivative (Compound 10) | K562 (Leukemia) | 2.53 | [8] |
| 4-Methylbenzamide derivative (Compound 10) | HL-60 (Leukemia) | 1.52 | [8] |
Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Repair Pathway
Poly (ADP-ribose) polymerase (PARP) inhibitors capitalize on the concept of synthetic lethality. In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1/2, the inhibition of PARP, which is involved in single-strand break repair, leads to the accumulation of double-strand breaks that cannot be repaired, ultimately causing cell death.
Caption: PARP inhibition in normal versus BRCA-deficient cells.
Experimental Protocols
PARP Inhibition Assay (Chemiluminescent)
This protocol is adapted from methods used to measure the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[9]
Materials:
-
Histone-coated 96-well plates
-
Recombinant PARP enzyme
-
Test compounds (e.g., this compound analogs)
-
PARP buffer
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in PARP buffer.
-
Add the test compounds and recombinant PARP enzyme to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+ and incubate.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate.
-
Wash away unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate.
-
Measure the luminescent signal using a luminometer.[9]
-
Calculate the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Structure-Activity Relationship (SAR)
The provided data suggests several structure-activity relationships for benzamide derivatives:
-
Substitutions on the Benzamide Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the benzamide core significantly impact the inhibitory potency. For instance, a 4-bromophenyl group can contribute to potent inhibition of certain enzymes.[11]
-
Modifications of the Amide Linker: Alterations to the amide group or the introduction of different functionalities, such as a hydroxamate group in compound 28d, can lead to significant PARP-1 inhibitory activity.[3]
-
Fusion of Heterocyclic Rings: The attachment of complex heterocyclic systems, like coumarin (B35378) or azacoumarin, to the benzamide scaffold can result in potent antiproliferative effects.[5] The specific linkage and the substituents on the heterocyclic ring are critical for activity.
Conclusion
The data on analogs of this compound reveals a class of compounds with significant potential for enzyme inhibition and anticancer activity. The benzamide scaffold is a versatile starting point for the development of potent PARP inhibitors and cytotoxic agents. Structure-activity relationship studies indicate that modifications to both the phenyl ring and the amide functionality can fine-tune the biological activity. Further investigation, including broader screening and in vivo studies, is warranted to fully explore the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. distantreader.org [distantreader.org]
- 6. Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparative analysis of different synthesis routes for 4-Bromo-n-methylbenzamide
A Comparative Analysis of Synthesis Routes for 4-Bromo-n-methylbenzamide
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes for this compound, a key intermediate in various pharmaceutical and agrochemical research areas. The comparison is based on detailed experimental protocols, reaction yields, and operational considerations to aid in the selection of the most suitable method for a given research objective.
The two principal pathways for the synthesis of this compound that will be discussed are:
-
Route 1: Acylation of Methylamine (B109427) with 4-Bromobenzoyl Chloride. This traditional and widely used method involves a two-step process starting from 4-bromobenzoic acid.
-
Route 2: Direct Amide Coupling of 4-Bromobenzoic Acid with Methylamine. This route utilizes peptide coupling agents to facilitate the direct formation of the amide bond in a one-pot procedure.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound.
| Metric | Route 1: Acyl Chloride Formation | Route 2: Direct Amide Coupling |
| Starting Materials | 4-Bromobenzoic acid, Thionyl chloride (or Oxalyl chloride), Methylamine | 4-Bromobenzoic acid, Methylamine, Coupling Agent (e.g., EDCI, HOBt) |
| Typical Yield | >95%[1] | 70-95% (yields for analogous reactions)[2] |
| Purity | High, but requires careful removal of excess chlorinating agent. | Generally high, with byproducts that are often water-soluble and easily removed. |
| Reaction Time | 3-5 hours (two distinct steps) | 16-24 hours (one-pot)[2] |
| Reaction Temperature | Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation)[1][3] | Room Temperature[2] |
| Key Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole) |
| Safety Concerns | Use of highly corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂), evolution of HCl gas. | Coupling agents can be sensitizers. |
Experimental Protocols
Route 1: Synthesis via 4-Bromobenzoyl Chloride
This route is a classic and robust method for amide bond formation. It proceeds in two distinct steps: the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with the amine.
Step 1a: Synthesis of 4-Bromobenzoyl Chloride with Thionyl Chloride
A mixture of 4-bromobenzoic acid (0.497 mol) and thionyl chloride (100 g) in dichloromethane (B109758) (300 ml) containing a few drops of N,N-dimethylformamide is heated at reflux for two days.[4] The volatile liquids are then removed by evaporation, and the remaining liquid is distilled to yield 4-bromobenzoyl chloride.[4]
Step 1b: Synthesis of this compound
To a solution of 4-bromobenzoyl chloride (22.8 mmol) in dichloromethane (100 mL), triethylamine (B128534) (50.2 mmol) is added.[1] A solution of methylamine in THF (2.0 N, 20 mL) is then added slowly with stirring.[1] The reaction mixture is stirred for 1 hour at room temperature.[1] The reaction is subsequently quenched with 2.0 N hydrochloric acid (50 mL).[1] The mixture is extracted with dichloromethane, and the combined organic phases are dried over anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure to give the final product.[1]
Route 2: Direct Amide Coupling
This method circumvents the need for the preparation of the acyl chloride by employing coupling agents to activate the carboxylic acid in situ for direct reaction with the amine.
Experimental Protocol
To a flask containing 4-bromobenzoic acid (13.7 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI, 34.25 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 20.6 mmol), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (50 mL), a 2 M aqueous solution of methylamine (68.5 mmol) is added.[2] The reaction mixture is stirred at room temperature for 16 hours.[2] Upon completion, the reaction is quenched with water (50 mL).[2] The aqueous phase is separated and the organic phase is extracted with ethyl acetate.[2] The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2] The crude product is then purified by silica (B1680970) gel column chromatography.[2]
Visualizing the Synthesis and Workflow
To further clarify the discussed methodologies, the following diagrams illustrate the synthetic pathways and a generalized experimental workflow.
Caption: Comparative synthesis routes for this compound.
Caption: General experimental workflow for chemical synthesis.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, the acylation of methylamine with 4-bromobenzoyl chloride, is a high-yielding and well-established method. Its primary drawback is the necessity of handling hazardous reagents like thionyl chloride. Route 2, the direct amide coupling, provides a milder alternative that avoids the preparation of the acyl chloride, though it may result in slightly lower yields and require more expensive reagents. The choice of the optimal synthetic route will ultimately depend on the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment and safety protocols in place. For general laboratory synthesis, Route 1 is often preferred due to its reliability and high yield.
References
A Comparative Guide to Validating the Purity of 4-Bromo-n-methylbenzamide: HPLC vs. Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of two widely used techniques for validating the purity of 4-Bromo-n-methylbenzamide: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We present detailed experimental protocols, comparative data, and an overview of alternative methods to assist researchers in selecting the most suitable approach for their quality control needs.
Introduction to this compound and the Imperative of Purity
This compound is a substituted aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the yield, biological activity, and safety profile of the final products. Therefore, rigorous purity assessment is an indispensable step in the quality control process.
High-Performance Liquid Chromatography (HPLC) vs. Melting Point Analysis: A Head-to-Head Comparison
HPLC and melting point analysis are two common methods for purity determination, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture.[1] It is a highly sensitive and specific method, making it the gold standard for purity analysis in the pharmaceutical industry.[1][2]
-
Melting Point Analysis is a classical and straightforward physical measurement.[3] The principle behind this technique is that pure crystalline solids have a sharp and defined melting point, which becomes depressed and broadened by the presence of impurities.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Differential partitioning of components between a mobile phase and a stationary phase.[1] | Observation of the temperature range over which a solid transitions to a liquid.[1] |
| Purity Indication | The presence of a single major peak indicates high purity. The area of the main peak relative to any impurity peaks provides a quantitative measure of purity.[1] | A sharp and narrow melting range close to the literature value suggests high purity. A broad and depressed melting range is indicative of impurities.[1] |
| Quantitative? | Yes, highly quantitative. | Primarily qualitative, but can be semi-quantitative.[1] |
| Sensitivity | High; capable of detecting trace impurities.[1] | Lower; generally requires >1% impurity to cause a significant change.[1] |
| Specificity | High; can separate closely related structural isomers and impurities.[1] | Low; different compounds may have similar melting points.[1] |
| Sample Requirement | Small sample size, must be soluble in the mobile phase. | Small sample size, must be a solid. |
| Throughput | Can be automated for high-throughput analysis. | Generally lower throughput. |
Data Summary: A Comparative Analysis of this compound Batches
To illustrate the practical application of these techniques, the following table summarizes hypothetical data from the purity analysis of three different batches of this compound.
| Batch ID | HPLC Purity (%) | Observed Melting Point (°C) | Literature Melting Point (°C) | Interpretation |
| BNMB-001 | 99.92 | 173.1 - 174.0 | 173-174 | High purity confirmed by both methods. |
| BNMB-002 | 98.75 | 169.5 - 172.8 | 173-174 | Presence of impurities indicated by both the lower HPLC purity and the depressed, broader melting point range. |
| BNMB-003 | 95.23 | 165.2 - 170.1 | 173-174 | Significant impurity content detected by HPLC, corroborated by a substantially lower and broader melting point range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the quantitative purity determination of this compound.
Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Formic acid (analytical grade)
-
Reference standard of this compound (if available)
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution in replicate to verify system suitability (e.g., retention time, peak area reproducibility).
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Melting Point Determination Protocol
This protocol describes the determination of the melting point range of this compound.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 173-174 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The observed melting point range is reported. A narrow range (e.g., less than 1-2 °C) close to the literature value indicates high purity.
Alternative Purity Validation Methods
While HPLC and melting point are valuable techniques, a comprehensive purity assessment may involve other methods:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While less common for this specific compound, it could be used to detect volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[5]
-
Mass Spectrometry (MS): Offers high sensitivity and specificity for identifying the compound and any impurities based on their mass-to-charge ratio.[6]
Visualizing the Purity Validation Workflow
To further clarify the experimental processes, the following diagrams illustrate the HPLC workflow and the logical relationship between the two analytical techniques.
References
A Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Bromo-N-methylbenzamide, a substituted benzamide (B126) of interest in medicinal chemistry. Due to the absence of direct experimental data on its biological targets, this document presents a hypothetical cross-reactivity profile based on structurally related, well-characterized benzamide compounds. The objective is to offer a predictive framework and detailed experimental methodologies for researchers investigating the selectivity of this and similar molecules.
The benzamide scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] This inherent polypharmacology necessitates a thorough evaluation of a compound's selectivity to ensure on-target efficacy and minimize off-target effects.[3][4] This guide compares this compound with established drugs targeting dopamine (B1211576) receptors, serotonin (B10506) receptors, and histone deacetylases (HDACs), classes of proteins frequently modulated by benzamide derivatives.[1][5]
Comparative Analysis of Potential Target Interactions
To contextualize the potential cross-reactivity of this compound, we present a comparative table of binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for selected benzamide drugs against key protein targets. The data for this compound is hypothetical and serves as a placeholder for experimental determination.
| Compound | Primary Target(s) | Dopamine D2 Receptor (Kᵢ, nM) | Serotonin 5-HT2A Receptor (Kᵢ, nM) | HDAC1 (IC₅₀, nM) |
| This compound | Hypothetical | Data Not Available | Data Not Available | Data Not Available |
| Amisulpride | Dopamine D2/D3 Antagonist | 2.8[2] | >10,000 | Not Reported |
| Risperidone | 5-HT2A/D2 Antagonist | 3.1 | 0.16 | Not Reported |
| Entinostat (MS-275) | HDAC Inhibitor | Not Reported | Not Reported | 16.1[5] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a combination of in vitro biochemical and cell-based assays is recommended.
Radioligand Receptor Binding Assay for GPCRs
This assay is designed to determine the binding affinity of this compound to a panel of G-protein coupled receptors, with a focus on dopamine and serotonin receptor subtypes.[6][7]
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the target receptor.[6] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293-D₂R, CHO-K1-5-HT₂ₐR).
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).
-
Test Compound: this compound stock solution in DMSO.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₑ), and varying concentrations of the test compound or vehicle.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition curve and determine the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Kinase and HDAC Inhibition Assays
This protocol outlines a method to assess the inhibitory activity of this compound against a panel of kinases and histone deacetylases.
Principle: The assay measures the ability of the test compound to inhibit the enzymatic activity of the target protein. For kinases, this is often a radiometric assay measuring the transfer of ³³P from ATP to a substrate.[8] For HDACs, a fluorometric assay is commonly used, where the deacetylation of a fluorogenic substrate is measured.
Materials:
-
Purified recombinant human enzymes (e.g., a panel of representative kinases, HDAC1).
-
Specific peptide or protein substrates.
-
Test Compound: this compound stock solution in DMSO.
-
Reaction Buffer (specific to each enzyme).
-
[γ-³³P]ATP (for kinase assays).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
96- or 384-well plates.
-
Plate reader (scintillation counter for kinase assays, fluorescence plate reader for HDAC assays).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the enzyme, reaction buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and ATP (for kinases) or the fluorogenic substrate (for HDACs).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the signal (radioactivity or fluorescence).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]
Principle: Ligand binding increases the thermal stability of the target protein. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain in the soluble fraction at higher temperatures. This thermal shift can be quantified by immunoblotting or mass spectrometry.[11]
Materials:
-
Cultured cells expressing the target protein(s) of interest.
-
Test Compound: this compound.
-
Cell lysis buffer.
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibodies specific to the target protein(s).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Thermal cycler or heating block.
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
To aid in the conceptualization of the experimental workflows and underlying biological pathways, the following diagrams are provided.
Caption: A tiered workflow for assessing the cross-reactivity of a test compound.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-N-methylbenzamide Against Known Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the inhibitory potential of 4-Bromo-N-methylbenzamide against established benzamide-based histone deacetylase (HDAC) inhibitors. While specific inhibitory data for this compound is not currently available in the public domain, this document offers a comparative analysis of well-characterized inhibitors—Chidamide, Entinostat, and Mocetinostat—and furnishes detailed experimental protocols to facilitate the evaluation of this compound's activity.
Introduction to Benzamides as HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. Benzamide (B126) derivatives have emerged as a significant class of HDAC inhibitors, with some compounds demonstrating clinical efficacy and receiving regulatory approval.[1] This guide focuses on Class I HDACs, which are prominent targets in cancer therapy.
Comparative Inhibitory Activity
The following table summarizes the reported in vitro inhibitory activities (IC50 values) of selected benzamide HDAC inhibitors against various Class I HDAC isoforms. These values serve as a benchmark for evaluating the potential potency and selectivity of this compound.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference(s) |
| Chidamide | Selective inhibitor of HDAC1, 2, 3, and 10 | Selective inhibitor of HDAC1, 2, 3, and 10 | Selective inhibitor of HDAC1, 2, 3, and 10 | [1][2] |
| Entinostat | Low nM to low µM range | Low µM range | Low µM range | [3][4] |
| Mocetinostat | 0.15 | 0.29 | 1.66 | [5][6] |
Experimental Protocols
To determine the inhibitory activity of this compound, the following established in vitro assays can be employed.
In Vitro Fluorometric HDAC Activity/Inhibition Assay
This protocol is adapted from commercially available kits and published research methodologies.[7][8][9]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., containing trypsin)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
This compound, dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound (this compound) or control.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 60 minutes.
-
-
Signal Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Colorimetric HDAC Activity/Inhibition Assay
This protocol is based on ELISA-like principles and is available in various commercial kits.[10][11]
Materials:
-
Microplate with coated acetylated histone substrate
-
Nuclear extract or purified HDAC enzymes
-
Wash buffer
-
Antibody specific for acetylated histones
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Colorimetric substrate for the detection enzyme
-
Stop solution
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Add nuclear extracts or purified HDAC enzymes to the substrate-coated wells.
-
Add the test compound (this compound) or control.
-
Incubate at 37°C for a specified time to allow for deacetylation.
-
-
Detection:
-
Wash the wells to remove the enzyme and test compounds.
-
Add the primary antibody that recognizes the remaining acetylated substrate and incubate.
-
Wash and add the enzyme-conjugated secondary antibody, followed by incubation.
-
Wash and add the colorimetric substrate.
-
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The signal is inversely proportional to HDAC activity. Calculate the percent inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
To aid in the conceptual understanding of the experimental design and the biological context, the following diagrams are provided.
Caption: HDAC Signaling and Inhibition.
Caption: In Vitro HDAC Inhibition Assay Workflow.
References
- 1. Chidamide: Targeting epigenetic regulation in the treatment of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. exchemistry.com [exchemistry.com]
- 7. Nonradioactive in vitro assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 10. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 11. mybiosource.com [mybiosource.com]
A Comparative Study of the Physicochemical Properties of Bromo-Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fundamental physicochemical properties of ortho-, meta-, and para-bromo-substituted benzamides. Understanding these properties is crucial for predicting the behavior of these compounds in biological systems, aiding in the design and development of new therapeutic agents. The following sections present a summary of key data, detailed experimental protocols for property determination, and visualizations to illustrate the comparative workflow and a potential biological context.
Data Presentation
The physicochemical properties of 2-bromobenzamide (B1207801), 3-bromobenzamide (B114348), and 4-bromobenzamide (B181206) are summarized in the table below. These properties—melting point, lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Please note that while melting points are experimentally derived, the presented LogP and pKa values are predicted, and quantitative solubility data is limited.
| Property | 2-Bromobenzamide | 3-Bromobenzamide | 4-Bromobenzamide |
| Molecular Formula | C₇H₆BrNO | C₇H₆BrNO | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol | 200.03 g/mol | 200.03 g/mol |
| Melting Point (°C) | 160-162[1] | 155-159[2][3] | 190-193[4] |
| LogP (Predicted) | 1.55[5] | 1.65[6] | 1.55 |
| pKa (Predicted) | 15.36[1] | 15.38[2][3] | 15.71[4] |
| Aqueous Solubility | Slightly soluble[1][7] | Poorly soluble[2][3] | 1.1 g/L (at 25°C)[8] |
Experimental Protocols
Detailed methodologies for the synthesis of bromo-substituted benzamides and the determination of their key physicochemical properties are provided below.
Synthesis of Bromo-substituted Benzamides
A common method for the synthesis of bromo-substituted benzamides is through the amidation of the corresponding bromo-substituted benzoic acid.
Materials:
-
3-Bromobenzoic acid
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Sodium hydroxide (NaOH)
-
Potassium bisulfate (KHSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (AcOEt)
-
Argon gas
Procedure:
-
Suspend 3-bromobenzoic acid (1 equivalent) in a 6:1 mixture of DCM and MeCN under an argon atmosphere.
-
Add HOBt (1.1 equivalents) and EDC·HCl (1.1 equivalents) to the suspension. Stir for 10 minutes until the solution becomes clear.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, prepare gaseous ammonia (B1221849) by adding NaOH to a concentrated NH₄OH solution. Bubble the generated ammonia gas through the reaction mixture.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% KHSO₄, water, 5% NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield 3-bromobenzamide.[9] A similar procedure can be followed for the synthesis of 2-bromobenzamide and 4-bromobenzamide starting from their respective benzoic acid precursors.[10][11]
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the bromo-substituted benzamide (B126) sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12]
Lipophilicity (LogP) Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Bromo-substituted benzamide sample
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the bromo-substituted benzamide in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect aliquots from both the n-octanol and water layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
pKa is a measure of the acidity of a compound. For benzamides, the amide proton is very weakly acidic, and its pKa is typically high.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of the bromo-substituted benzamide in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) if solubility is low).
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point of the titration. For very weak acids like amides, specialized software may be needed to analyze the titration curve and determine the pKa.[14][15]
Aqueous Solubility Determination
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature.
Materials:
-
Bromo-substituted benzamide sample
-
Water (distilled or deionized)
-
Vials with tight-fitting caps
-
Shaker or rotator
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid bromo-substituted benzamide to a vial containing a known volume of water.
-
Seal the vial and place it in a shaker or rotator within a constant temperature bath (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Filter an aliquot of the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.[8]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the logical workflow of this comparative study and a hypothetical signaling pathway that could be influenced by bromo-substituted benzamides.
Caption: Workflow for the comparative study of bromo-substituted benzamides.
Caption: Hypothetical inhibition of a kinase signaling pathway by a bromo-substituted benzamide.
References
- 1. 2-BROMOBENZAMIDE | 4001-73-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 4-BROMOBENZAMIDE CAS#: 698-67-9 [m.chemicalbook.com]
- 5. chemeo.com [chemeo.com]
- 6. 3-bromobenzamide [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. guidechem.com [guidechem.com]
- 9. 3-Bromobenzamide | 22726-00-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Bromobenzamide [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 14. Buy 3-Bromobenzamide | 22726-00-7 [smolecule.com]
- 15. chembk.com [chembk.com]
In Vitro Efficacy of 4-Bromo-N-methylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In Vitro Anticancer Activity
The in vitro cytotoxic effects of benzamide (B126) derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The data presented below is compiled from studies on 4-bromobenzamide (B181206) derivatives and related benzamide analogs, offering a comparative perspective.
| Compound ID | Derivative Class | Target Cell Line(s) | IC50 (µM) | Reference |
| C9 | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [1] |
| NCI-H520 (NSCLC) | 1.36 ± 0.27 | [1] | ||
| NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [1] | ||
| NCI-H460 (NSCLC) | 2.14 ± 0.36 | [1] | ||
| NCI-H226 (NSCLC) | 2.31 ± 0.41 | [1] | ||
| Compound 7 | 4-Methylbenzamide-purine | HL-60 (Leukemia) | 1.42 | [2] |
| K562 (Leukemia) | 2.27 | [2] | ||
| OKP-GS (Renal) | 4.56 | [2] | ||
| Compound 10 | 4-Methylbenzamide-purine | HL-60 (Leukemia) | 1.52 | [2] |
| K562 (Leukemia) | 2.53 | [2] | ||
| OKP-GS (Renal) | 24.77 | [2] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro studies. The following are protocols for key experiments commonly used in the evaluation of novel benzamide compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the 4-Bromo-n-methylbenzamide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[3]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.
Procedure:
-
Cell Treatment: Cells are treated with the this compound derivatives for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds.
-
Staining: Cells are harvested and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Potential Signaling Pathways and Mechanisms of Action
Research on benzamide derivatives suggests several potential signaling pathways that may be modulated by this compound derivatives, leading to their anticancer effects.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Certain 4-bromobenzamide derivatives have been identified as inhibitors of FGFR1.[1] FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. Inhibition of FGFR1 can block these pathways, leading to an antitumor effect.
Poly (ADP-ribose) Polymerase (PARP) Inhibition and DNA Damage Repair
The benzamide scaffold is a known pharmacophore for inhibitors of Poly (ADP-ribose) polymerase (PARP).[4] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to the accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[5]
General Experimental Workflow
The initial in vitro evaluation of novel this compound derivatives typically follows a structured workflow to characterize their biological activity.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Bromo-N-methylbenzamide
For researchers and scientists engaged in drug development and other laboratory applications, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-N-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation and is harmful if swallowed.[1][2]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.
-
General Hygiene: Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound:
| Property | Value |
| Molecular Formula | C8H8BrNO |
| Molecular Weight | 214.06 g/mol [2] |
| CAS Number | 27466-83-7 |
| Physical Form | Solid |
| Boiling Point | 329.8±25.0 °C at 760 mmHg |
| Flash Point | 153.3±23.2 °C |
| Density | 1.5±0.1 g/cm3 |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation)[2] |
| Signal Word | Warning[1] |
Step-by-Step Disposal Procedure
As a halogenated organic compound, this compound requires disposal as hazardous waste.[3] Improper disposal, such as discarding it in regular trash or down the drain, can lead to environmental contamination and regulatory violations.[3] The primary and recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.[3]
-
Waste Identification and Segregation:
-
Classify all waste containing this compound as "halogenated organic waste."
-
It is critical to segregate this waste from non-halogenated organic waste, as disposal methods and costs differ significantly.[3]
-
-
Containerization:
-
Collect waste in a designated, chemically compatible, and clearly labeled container.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound."
-
Ensure the container is kept tightly sealed when not in use.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.
-
Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
-
Arranging for Disposal:
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated and eliminate any sources of ignition.[3]
-
-
Containment:
-
Prevent the further spread of the spilled material.
-
-
Cleanup:
-
For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it into the designated hazardous waste container.[3]
-
Use an inert absorbent material for any liquid solutions.
-
-
Decontamination:
-
Decontaminate the spill area with an appropriate solvent.
-
Collect all cleanup materials (e.g., contaminated absorbent pads, gloves) as hazardous waste.[3]
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromo-n-methylbenzamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 4-Bromo-n-methylbenzamide, including detailed operational and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or fumes when handling this compound.[3][4][5]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[3][4][6] | To protect against splashes and airborne particles that can cause severe eye damage.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.[4][5][6] | To prevent skin contact and absorption.[7] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[4][5] | To minimize skin exposure.[7] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][5] | To prevent inhalation of dust or vapors.[5] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[5][6] | To protect feet from chemical spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.[5]
Preparation:
-
Before handling, ensure that the chemical fume hood is functioning correctly.[5][8]
-
Clear the workspace of any unnecessary items.[5]
-
Locate the nearest eyewash station and safety shower.[6]
-
Review the Safety Data Sheet (SDS) for all reagents to be used.[8]
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.[5]
-
Use a disposable weighing boat to prevent contamination of balances.[5]
-
Handle the compound gently to minimize the generation of airborne dust.[4][5]
Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Keep the container covered as much as possible during dissolution.[5]
Post-Handling:
-
Thoroughly clean the work area after use.[4]
-
Decontaminate any equipment used with an appropriate solvent.[5][8]
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water after handling.[3][8]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
This compound must be classified as halogenated organic waste.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect all waste materials contaminated with this compound, including used gloves, weighing boats, and contaminated labware, in a designated, sealed, and clearly labeled hazardous waste container.[4][5] The label should include the chemical name and associated hazards.[5]
-
Liquid Waste: If in solution, collect in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
Disposal Procedure:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4] Bromine-containing waste is typically incinerated at a licensed hazardous waste disposal facility.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
